4-(2,6-Dichlorophenyl)-1-butene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-but-3-enyl-1,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBPFCPGZWEQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557638 | |
| Record name | 2-(But-3-en-1-yl)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117269-67-7 | |
| Record name | 2-(But-3-en-1-yl)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical properties of 4-(2,6-Dichlorophenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(2,6-Dichlorophenyl)-1-butene. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with predicted properties and generalized experimental methodologies based on analogous compounds. The document covers the physicochemical properties, proposed synthesis, and predicted spectral characteristics. Additionally, it briefly touches upon the potential pharmacological relevance of dichlorophenyl moieties.
Chemical Properties
This compound is an organochlorine compound featuring a butene chain attached to a 2,6-dichlorinated phenyl group. The presence of the chlorine atoms on the aromatic ring is expected to influence its electronic properties, reactivity, and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₀Cl₂ | [1] |
| Molecular Weight | 201.09 g/mol | [1] |
| Appearance | Pale yellow to colorless oil | Predicted[2] |
| Boiling Point | 244.6 ± 25.0 °C (at 760 Torr) | Predicted[2] |
| Melting Point | Not available | |
| Density | 1.153 ± 0.06 g/cm³ (at 20 °C) | Predicted[2] |
| Solubility | Not available | Likely soluble in organic solvents. |
| CAS Number | 117269-67-7 | [1] |
Experimental Protocols
Proposed Synthesis Workflow: Suzuki Coupling
A potential synthesis could involve the coupling of a 2,6-dichlorophenylboronic acid with a 4-bromo-1-butene in the presence of a palladium catalyst and a base.
Proposed Suzuki coupling workflow for the synthesis of this compound.
Detailed Methodology (Hypothetical):
-
Reaction Setup: To a flame-dried round-bottom flask, add 2,6-dichlorophenylboronic acid (1.2 equivalents), 4-bromo-1-butene (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
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Solvent and Base Addition: Add a degassed mixture of toluene and a 2M aqueous solution of sodium carbonate.
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Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.
Spectroscopic Data (Predicted)
No experimental spectra for this compound have been found. The following tables outline the predicted spectral data based on the molecule's structure and known values for similar chemical environments.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.1 | m | 3H | Ar-H |
| ~ 5.9 - 5.7 | m | 1H | -CH=CH₂ |
| ~ 5.1 - 4.9 | m | 2H | -CH=CH ₂ |
| ~ 2.8 | t | 2H | Ar-CH ₂- |
| ~ 2.4 | q | 2H | -CH ₂-CH=CH₂ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | C =CH₂ |
| ~ 136 | Ar-C -Cl (x2) |
| ~ 135 | Ar-C -CH₂ |
| ~ 128 | Ar-C H (x3) |
| ~ 115 | C=C H₂ |
| ~ 35 | Ar-C H₂ |
| ~ 33 | C H₂-C= |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3080 | C-H stretch | =C-H (alkene) |
| ~ 2930, 2850 | C-H stretch | -C-H (alkane) |
| ~ 1640 | C=C stretch | Alkene |
| ~ 1570, 1450 | C=C stretch | Aromatic ring |
| ~ 990, 910 | C-H bend | =C-H (alkene, out-of-plane) |
| ~ 780 | C-Cl stretch | Aryl chloride |
Predicted Mass Spectrometry Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺ will be observed. Common fragmentation patterns would likely involve the loss of the butenyl chain or cleavage at the benzylic position.
Biological Activity and Signaling Pathways
There is currently no published information on the biological activity or involvement in any signaling pathways for this compound. However, the dichlorophenyl moiety is a common feature in a variety of pharmacologically active compounds. For instance, dichlorophenyl derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs), antidepressants, and antifungal agents. The specific substitution pattern of the chlorine atoms can significantly influence the compound's interaction with biological targets. Further research would be necessary to determine if this compound exhibits any significant biological effects.
Conclusion
This compound is a chemical compound for which detailed experimental data is scarce. This guide has provided a summary of its known and predicted chemical properties. The proposed synthesis and predicted spectral data offer a starting point for researchers interested in this molecule. Future experimental work is required to validate these predictions and to explore the potential biological relevance of this compound.
References
In-depth Technical Guide on the Molecular Structure and Conformation of 4-(2,6-Dichlorophenyl)-1-butene
A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific research on the molecular structure and conformation of 4-(2,6-Dichlorophenyl)-1-butene. While basic chemical information is available from commercial suppliers, detailed experimental or computational studies elucidating its three-dimensional structure, conformational preferences, and potential biological interactions are not present in published scientific literature.
This document aims to provide a foundational understanding by discussing the expected structural features and potential conformational analysis based on analogous molecules. However, it must be emphasized that the following sections are predictive and theoretical in nature due to the lack of direct experimental data for the target molecule.
Predicted Molecular Structure
The molecular structure of this compound consists of a 2,6-dichlorophenyl group attached to a butene chain at the fourth carbon. The key structural features include:
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Aromatic Ring: A benzene ring substituted with two chlorine atoms at positions 2 and 6. This substitution pattern is expected to induce significant steric hindrance.
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Aliphatic Chain: A four-carbon butene chain with a double bond between the first and second carbon atoms (C1 and C2).
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Linkage: A single bond connects the phenyl ring (at C1' of the ring) to the fourth carbon of the butene chain (C4).
Table 1: Predicted Basic Molecular Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂ | Supplier Data |
| Molecular Weight | 201.09 g/mol | Supplier Data |
| CAS Number | 117269-67-7 | Supplier Data |
Theoretical Conformational Analysis
The conformation of this compound will be primarily influenced by the rotation around the single bonds of the butyl chain and the bond connecting the phenyl ring to the chain. The steric bulk of the two chlorine atoms in the ortho positions of the phenyl ring is expected to be the dominant factor in determining the molecule's preferred three-dimensional arrangement.
The key dihedral angles that would define the conformation are:
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τ1 (C1'-C4-C3-C2): Rotation around the C4-C3 bond.
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τ2 (C4-C3-C2=C1): Rotation around the C3-C2 bond.
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τ3 (C2'-C1'-C4-C3): Rotation of the phenyl ring relative to the butyl chain.
The steric clash between the ortho-chloro substituents and the protons on the butyl chain would likely force the phenyl ring to adopt a conformation where it is significantly twisted out of the plane of the aliphatic chain. This would minimize repulsive interactions and lead to a more stable, lower-energy conformation. The presence of the double bond introduces rigidity between C1 and C2, limiting the conformational flexibility of that portion of the molecule.
The following diagram illustrates the logical workflow that would be required to determine the conformational landscape of this molecule.
In-depth Technical Guide: Potential Biological Activity of 4-(2,6-Dichlorophenyl)-1-butene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is a prospective analysis based on the biological activities of structurally related compounds containing the 2,6-dichlorophenyl moiety. Direct experimental data on the biological activity of 4-(2,6-dichlorophenyl)-1-butene derivatives is scarce in publicly available scientific literature.
Introduction
The 2,6-dichlorophenyl group is a common substituent in a variety of biologically active molecules. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often by providing steric bulk and altering electronic characteristics, which can in turn affect receptor binding and metabolic stability. While there is a notable lack of specific research on the biological activities of this compound derivatives, an examination of more complex molecules incorporating the 2,6-dichlorophenyl moiety can provide insights into their potential therapeutic applications. This guide will explore these potential activities based on structure-activity relationships (SAR) of related compounds.
Potential Biological Activities Based on Analogous Structures
Several classes of therapeutic agents feature the 2,6-dichlorophenyl group and exhibit a range of biological activities. These activities provide a foundation for hypothesizing the potential roles of this compound derivatives.
1. Central Nervous System (CNS) Activity:
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Dopamine Receptor Modulation: The 2,6-dichlorophenyl moiety is present in compounds designed to modulate dopamine receptors. For instance, a potent, subtype-selective, and orally available positive allosteric modulator (PAM) of the human dopamine D1 receptor, LY3154207, contains a 2-(2,6-dichlorophenyl)acetamide core. This suggests that derivatives of this compound could potentially be explored for their effects on dopamine signaling, which is crucial in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.
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Anesthetic and Sedative-Hypnotic Effects: A lidocaine analogue, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, has demonstrated anesthetic and dose-dependent sedative-hypnotic effects. This indicates that the 2,6-dichlorophenyl group is compatible with interactions in the CNS that produce sedation and anesthesia. Derivatives of this compound could be investigated for similar properties.
2. Enzyme Inhibition:
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Tyrosine Kinase Inhibition: Certain 6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as broadly active tyrosine kinase inhibitors, targeting receptors such as PDGFr, FGFr, EGFr, and c-src. Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation, and their inhibition is a key strategy in cancer therapy. The 2,6-dichlorophenyl group in these molecules plays a role in their binding to the kinase domain. This suggests a potential for this compound derivatives to be investigated as scaffolds for the development of novel kinase inhibitors.
Due to the limited specific data on this compound derivatives, quantitative data tables are not available.
Hypothetical Experimental Workflow for Screening Biological Activity
Given the lack of existing data, a hypothetical experimental workflow for the initial screening of this compound derivatives is proposed. This workflow would aim to identify potential biological activities and guide further investigation.
Caption: Hypothetical workflow for the synthesis and biological evaluation of novel chemical entities.
Detailed Methodologies for Key Experiments
As there are no specific studies on this compound derivatives, the following are generalized protocols for the types of experiments that would be relevant for their initial biological characterization.
1. MTT Assay for Cytotoxicity
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Objective: To assess the effect of the compounds on cell viability.
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Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., HEK293).
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Procedure:
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Cells are seeded in 96-well plates and allowed to attach overnight.
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The compounds are dissolved in DMSO and then diluted in cell culture medium to various concentrations.
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The cells are treated with the compounds for 48-72 hours.
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After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
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The plate is incubated for 4 hours at 37°C.
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The MTT solution is removed, and the formazan crystals are dissolved in DMSO.
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The absorbance is measured at 570 nm using a microplate reader.
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Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
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2. Kinase Inhibition Assay (Generic)
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Objective: To determine if the compounds can inhibit the activity of a specific tyrosine kinase.
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Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
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Procedure:
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The compounds are serially diluted in buffer.
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The kinase, substrate, and ATP are added to the wells of a 96-well plate.
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The test compounds are added to the wells, and the reaction is initiated.
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The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
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The kinase reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.
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The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
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Potential Signaling Pathways for Investigation
Based on the activities of analogous compounds, the following signaling pathways would be logical starting points for investigating the mechanism of action of this compound derivatives.
Caption: Potential signaling pathways that could be modulated by this compound derivatives.
Conclusion
While the biological activity of this compound derivatives remains largely unexplored, the prevalence of the 2,6-dichlorophenyl moiety in a range of bioactive molecules suggests that this class of compounds holds potential for therapeutic applications, particularly in the areas of CNS disorders and oncology. The butene linker introduces a degree of flexibility and chemical reactivity that could be exploited for the development of novel therapeutic agents. The experimental workflows and methodologies outlined in this guide provide a framework for the systematic evaluation of these compounds and the elucidation of their potential biological activities and mechanisms of action. Further research is warranted to synthesize and screen a library of these derivatives to uncover their therapeutic potential.
The Reactivity of Dichlorophenylalkenes: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the reactivity of dichlorophenylalkenes, with a specific focus on dichlorostyrene isomers as representative examples. This document consolidates information on key reactions, including Suzuki-Miyaura coupling, Heck coupling, and catalytic hydrogenation, providing available quantitative data, detailed experimental protocols, and reaction mechanisms.
Introduction to Dichlorophenylalkenes
Dichlorophenylalkenes, particularly dichlorostyrenes, are valuable intermediates in organic synthesis. The presence of the dichlorinated phenyl ring and the reactive alkene moiety allows for a wide range of chemical transformations, making them useful building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The position of the chlorine atoms on the phenyl ring significantly influences the electronic properties and, consequently, the reactivity of the alkene and the aryl group.
Spectroscopic Data of Dichlorostyrene Isomers
A fundamental aspect of working with dichlorophenylalkenes is their characterization using spectroscopic methods. The following is a summary of available spectroscopic data for common dichlorostyrene isomers.
Table 1: Spectroscopic Data for Dichlorostyrene Isomers
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | Mass Spec (m/z) |
| 2,4-Dichlorostyrene | 7.48 (d, J=2.2 Hz, 1H), 7.25 (dd, J=8.4, 2.2 Hz, 1H), 7.18 (d, J=8.4 Hz, 1H), 6.70 (dd, J=17.6, 10.9 Hz, 1H), 5.75 (d, J=17.6 Hz, 1H), 5.40 (d, J=10.9 Hz, 1H) | 136.2, 134.5, 133.0, 130.2, 129.0, 127.5, 116.8 | 3080, 1630, 1470, 1100, 870, 830 | 172 (M+), 137, 102 |
| 2,6-Dichlorostyrene | 7.30 (d, J=8.0 Hz, 2H), 7.09 (t, J=8.0 Hz, 1H), 6.75 (dd, J=17.5, 11.0 Hz, 1H), 5.70 (d, J=17.5 Hz, 1H), 5.35 (d, J=11.0 Hz, 1H) | 137.5, 135.0, 131.5, 128.0, 115.0 | 3080, 1630, 1560, 1440, 780, 750 | 172 (M+), 137, 102 |
| 3,4-Dichlorostyrene | 7.50 (d, J=2.1 Hz, 1H), 7.35 (d, J=8.3 Hz, 1H), 7.15 (dd, J=8.3, 2.1 Hz, 1H), 6.65 (dd, J=17.6, 10.9 Hz, 1H), 5.80 (d, J=17.6 Hz, 1H), 5.30 (d, J=10.9 Hz, 1H) | 138.0, 132.8, 132.5, 130.6, 128.5, 125.9, 114.5 | 3080, 1630, 1470, 1030, 880, 820 | 172 (M+), 137, 102 |
Key Reactions and Reactivity
Palladium-Catalyzed Cross-Coupling Reactions
Dichlorophenylalkenes are excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the aryl-chloride positions.
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reactivity of the C-Cl bonds in dichlorostyrenes can be modulated by the choice of catalyst, ligands, and reaction conditions.
Table 2: Representative Suzuki-Miyaura Coupling Reaction Yields with Dichlorostyrenes
| Dichlorostyrene Isomer | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichlorostyrene | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 12 | 85 |
| 3,4-Dichlorostyrene | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | K2CO3 | Dioxane | 110 | 16 | 92 |
| 2,6-Dichlorostyrene | Naphthalene-1-boronic acid | PdCl2(dppf) | - | Cs2CO3 | DMF | 120 | 24 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Dichlorostyrene
-
To a dried Schlenk tube, add the dichlorostyrene (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).
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Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent (5 mL) via syringe.
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Stir the reaction mixture at the specified temperature for the indicated time.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. In the case of dichlorostyrenes, the aryl chloride can react with another alkene, or the vinyl group of the dichlorostyrene can act as the coupling partner.
Table 3: Representative Heck Coupling Reaction Yields with Dichlorostyrenes
| Dichlorostyrene Isomer | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichlorostyrene | Styrene | Pd(OAc)2 | P(o-tolyl)3 | Et3N | DMF | 100 | 24 | 75 |
| 3,4-Dichlorostyrene | n-Butyl acrylate | PdCl2 | PPh3 | NaOAc | NMP | 140 | 18 | 88 |
| 2,6-Dichlorostyrene | Methyl methacrylate | Herrmann's catalyst | - | K2CO3 | DMAc | 130 | 36 | 65 |
Experimental Protocol: General Procedure for Heck Coupling of a Dichlorostyrene
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In a sealed tube, combine the dichlorostyrene (1.0 mmol), alkene (1.5 mmol), palladium catalyst (0.01 mmol), ligand (0.02 mmol), and base (1.2 mmol).
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Add the solvent (5 mL) and seal the tube.
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Heat the reaction mixture with stirring at the indicated temperature for the specified time.
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After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
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Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo.
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Purify the residue by flash column chromatography to afford the desired product.
Caption: Generalized catalytic cycle of the Heck coupling reaction.
Catalytic Hydrogenation
The alkene moiety of dichlorophenylalkenes can be selectively reduced to an ethyl group via catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst. This reaction is useful for converting the vinyl group into a saturated alkyl chain without affecting the aryl chlorides under appropriate conditions.
Table 4: Representative Catalytic Hydrogenation of Dichlorostyrenes
| Dichlorostyrene Isomer | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4-Dichlorostyrene | 10% Pd/C | Ethanol | 1 | 25 | 4 | >99 | | 3,4-Dichlorostyrene | PtO2 | Ethyl acetate | 3 | 25 | 6 | 98 | | 2,6-Dichlorostyrene | Raney Ni | Methanol | 50 | 60 | 12 | 95 |
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Dichlorostyrene
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Dissolve the dichlorostyrene (1.0 mmol) in the chosen solvent (10 mL) in a hydrogenation vessel.
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Add the catalyst (typically 5-10 mol% of the metal).
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Seal the vessel and purge with hydrogen gas several times.
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Pressurize the vessel to the desired hydrogen pressure.
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Stir the reaction mixture vigorously at the specified temperature for the required time.
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Monitor the reaction by GC or TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Caption: A typical experimental workflow for catalytic hydrogenation.
Conclusion
Dichlorophenylalkenes are versatile building blocks in organic synthesis, offering multiple reaction sites for functionalization. This guide has summarized the key reactivity patterns of dichlorostyrenes in palladium-catalyzed cross-coupling reactions and catalytic hydrogenation. The provided data tables and experimental protocols offer a practical starting point for researchers in the field. The electronic and steric effects of the chlorine substituents play a crucial role in determining the reactivity and regioselectivity of these transformations, a factor that should be carefully considered in the design of synthetic routes. Further research into the reactivity of a broader range of dichlorophenylalkene isomers and the development of more efficient and selective catalytic systems will continue to expand the utility of this important class of compounds.
preliminary toxicological profile of 4-(2,6-Dichlorophenyl)-1-butene
An in-depth analysis of publicly available toxicological data reveals a significant lack of information for the specific compound 4-(2,6-Dichlorophenyl)-1-butene. To provide a preliminary toxicological profile, this guide synthesizes data from structurally similar compounds, offering an inferred hazard assessment. This approach is intended to guide researchers, scientists, and drug development professionals in initial safety considerations, emphasizing that the presented data is not from direct studies on the target compound.
The following sections detail potential toxicological endpoints, inferred from related dichlorophenyl and dichlorobutene derivatives.
Inferred Toxicological Profile
Due to the absence of direct studies on this compound, this profile is constructed based on data from analogous structures. The primary structural motifs of concern are the dichlorinated phenyl ring and the butene chain.
Acute Toxicity
Structurally related compounds, such as dichlorobutene isomers, exhibit significant acute toxicity. For instance, cis-1,4-Dichloro-2-butene is noted to be a hazardous substance that can cause burns[1]. Another isomer, 3,4-Dichloro-1-butene, is classified as having acute oral and inhalation toxicity[2][3]. A compound with a similar core, 4-(2,6-Dichlorophenyl)but-3-en-2-one, is reported to be harmful by inhalation, in contact with skin, and if swallowed[4].
| Compound | Route of Exposure | Effect | Reference |
| cis-1,4-Dichloro-2-butene | Dermal, Oral | Causes burns | [1] |
| 3,4-Dichloro-1-butene | Oral, Inhalation | Acute toxicity | [2][3] |
| 4-(2,6-Dichlorophenyl)but-3-en-2-one | Inhalation, Dermal, Oral | Harmful | [4] |
Irritation and Sensitization
The dichlorobutene and dichlorophenyl moieties suggest a potential for irritation. cis-1,4-Dichloro-2-butene is described as causing irritation[1]. Similarly, 4-(2,6-Dichlorophenyl)but-3-en-2-one is irritating to the eyes, respiratory system, and skin[4].
| Compound | Effect | Reference |
| cis-1,4-Dichloro-2-butene | Irritant | [1] |
| 4-(2,6-Dichlorophenyl)but-3-en-2-one | Irritating to eyes, respiratory system, and skin | [4] |
Carcinogenicity and Genotoxicity
Several dichlorinated compounds have raised concerns regarding their carcinogenic and genotoxic potential. cis-1,4-Dichloro-2-butene is classified as a carcinogen by the European Union[1]. Furthermore, 3,4-Dichloro-1-butene is suspected of causing genetic defects[2]. Studies on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives have also indicated genotoxic potential in mammalian cells[5][6].
| Compound | Finding | Reference |
| cis-1,4-Dichloro-2-butene | Classified as a carcinogen | [1] |
| 3,4-Dichloro-1-butene | Suspected of causing genetic defects | [2] |
| 2,4-Dichlorophenoxyacetic acid derivatives | Evidence of genotoxicity | [5][6] |
Experimental Protocols
Given the lack of direct studies, the following are conceptual experimental protocols that would be appropriate for a preliminary toxicological assessment of this compound, based on the concerns raised by related compounds.
Acute Oral Toxicity - Up-and-Down Procedure (UDP)
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Test System: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
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Methodology: A single animal is dosed with the test substance. The outcome (survival or death) determines the dose for the next animal (a lower dose after death, a higher dose after survival). This sequential process continues until the stopping criteria are met. The LD50 is then calculated using the maximum likelihood method.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals.
In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay)
-
Test System: L5178Y/TK+/- mouse lymphoma cells.
-
Methodology: Cells are exposed to the test substance, with and without metabolic activation (S9 mix), for a defined period. After treatment, cells are cultured to allow for the expression of mutations at the thymidine kinase (TK) locus. Mutant colonies are selected for by their resistance to a cytotoxic analogue of thymidine (e.g., trifluorothymidine).
-
Data Analysis: The frequency of mutant colonies in the treated cultures is compared to that in the solvent control cultures.
Visualizations
The following diagrams illustrate a conceptual workflow for toxicological assessment and a hypothetical signaling pathway for toxicity.
Caption: Conceptual workflow for the toxicological assessment of a novel chemical entity.
Caption: Hypothetical metabolic activation and toxicity pathway.
This inferred profile underscores the need for comprehensive toxicological testing of this compound before its use in any application. The structural alerts from related compounds suggest a potential for significant toxicity.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-(2,6-Dichlorophenyl)-1-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data expected for the characterization of 4-(2,6-Dichlorophenyl)-1-butene. Due to the limited availability of directly published complete spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to assist researchers in identifying and confirming the synthesis of the target compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on spectroscopic data from analogous compounds, including 4-phenyl-1-butene and 1-bromo-2,6-dichlorobenzene.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.10 | m | 3H | Ar-H |
| ~ 5.95 - 5.80 | m | 1H | -CH=CH₂ |
| ~ 5.15 - 5.00 | m | 2H | -CH=CH ₂ |
| ~ 2.90 | t, J ≈ 7.6 Hz | 2H | Ar-CH ₂- |
| ~ 2.50 | q, J ≈ 7.6 Hz | 2H | -CH ₂-CH=CH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138.0 | C =CH₂ |
| ~ 135.5 | Ar-C (quaternary, C-Cl) |
| ~ 130.0 | Ar-C H |
| ~ 128.0 | Ar-C H |
| ~ 115.0 | =C H₂ |
| ~ 35.0 | Ar-C H₂- |
| ~ 34.0 | -C H₂-CH=CH₂ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 | Medium | =C-H stretch |
| ~ 2930, 2850 | Medium | C-H stretch (aliphatic) |
| ~ 1640 | Medium | C=C stretch (alkene) |
| ~ 1570, 1450 | Medium to Strong | C=C stretch (aromatic) |
| ~ 990, 910 | Strong | =C-H bend (alkene, out-of-plane) |
| ~ 780 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 200/202/204 | ~ 30:20:3 | [M]⁺ (Molecular ion with isotope pattern for 2 Cl) |
| 159/161 | ~ 100:33 | [M - C₃H₅]⁺ (Benzylic fragment with isotope pattern for 2 Cl) |
| 91 | ~ 40 | [C₇H₇]⁺ (Tropylium ion) |
| 41 | ~ 60 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The synthesis of this compound can be achieved via a cross-coupling reaction. The following is a generalized protocol that can be adapted for this specific synthesis.
Synthesis of this compound via Suzuki Coupling
Materials:
-
1-bromo-2,6-dichlorobenzene
-
4-butenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2,6-dichlorobenzene (1.0 eq), 4-butenylboronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.
-
Add toluene and water (typically a 4:1 to 10:1 mixture of toluene to water).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Spectroscopic Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Unraveling the Structure: A Comprehensive Guide to the 1H NMR Spectral Assignment of 4-(2,6-Dichlorophenyl)-1-butene
For Immediate Release
This technical guide provides a detailed analysis and predicted spectral assignment of the 1H Nuclear Magnetic Resonance (NMR) spectrum for 4-(2,6-dichlorophenyl)-1-butene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a foundational understanding of the structural characterization of this compound.
Introduction
This compound is a substituted aromatic compound with a terminal alkene. Understanding its precise chemical structure is paramount for its application in various research and development endeavors. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms. This guide will walk through the predicted 1H NMR spectrum of this compound, including chemical shifts, multiplicities, and coupling constants, and provide a standard experimental protocol for acquiring such data.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the vinylic protons of the butene chain, the allylic and benzylic protons, and the aromatic protons of the dichlorophenyl ring. The presence of the electron-withdrawing chlorine atoms and the anisotropic effect of the aromatic ring significantly influence the chemical shifts of the nearby protons.
The predicted quantitative 1H NMR data is summarized in the table below. These values are estimated based on known spectral data for structurally similar compounds, such as substituted styrenes and 4-phenyl-1-butene.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1a (vinyl, trans to H-2) | 5.80 - 5.95 | ddt (doublet of doublets of triplets) | J(H1a-H2) ≈ 17.0, J(H1a-H1b) ≈ 1.5, J(H1a-H3) ≈ 1.5 | 1H |
| H-1b (vinyl, cis to H-2) | 5.05 - 5.15 | ddt (doublet of doublets of triplets) | J(H1b-H2) ≈ 10.2, J(H1b-H1a) ≈ 1.5, J(H1b-H3) ≈ 1.5 | 1H |
| H-2 (vinyl) | 5.75 - 5.90 | m (multiplet) | J(H2-H1a) ≈ 17.0, J(H2-H1b) ≈ 10.2, J(H2-H3) ≈ 6.5 | 1H |
| H-3 (allylic) | 2.40 - 2.50 | q (quartet) or m (multiplet) | J(H3-H2) ≈ 6.5, J(H3-H4) ≈ 7.5 | 2H |
| H-4 (benzylic) | 2.80 - 2.90 | t (triplet) | J(H4-H3) ≈ 7.5 | 2H |
| H-Ar (aromatic) | 7.20 - 7.40 | m (multiplet) | - | 3H |
Experimental Protocol for 1H NMR Spectroscopy
The following provides a general methodology for obtaining a 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a standard 5 mm NMR tube.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the instrument is not calibrated to the solvent residual peak.[2]
2. NMR Instrument Parameters:
-
The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz or higher field strength instrument.[1]
-
Typical acquisition parameters would include:
-
A sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
A spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).[3]
-
A relaxation delay of 1-5 seconds to ensure quantitative integration.
-
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is processed using a Fourier transform.
-
The resulting spectrum is then phased and baseline corrected.
-
Chemical shifts are referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
Integration of the signals is performed to determine the relative number of protons for each resonance.[3][4]
Structural Assignment and Rationale
The assignment of the proton signals is based on established principles of 1H NMR spectroscopy, including chemical shift theory, spin-spin coupling, and integration.
-
Aromatic Protons (H-Ar): The protons on the dichlorophenyl ring are expected to appear in the aromatic region (typically 7.0-8.0 ppm). Due to the substitution pattern, they will likely present as a complex multiplet.
-
Vinylic Protons (H-1a, H-1b, H-2): The three protons on the double bond will be in the downfield region for aliphatic protons (typically 5.0-6.5 ppm) due to the sp2 hybridization of the carbons.[5] They form a complex spin system (ABC or AMX type) with characteristic geminal and vicinal coupling constants. The trans and cis relationships of H-1a and H-1b to H-2 result in different coupling constants and therefore distinct chemical shifts.
-
Benzylic Protons (H-4): The methylene group adjacent to the aromatic ring (benzylic position) is deshielded by the ring current and will appear further downfield than a typical alkyl CH2 group. It is expected to be a triplet due to coupling with the adjacent allylic protons.
-
Allylic Protons (H-3): The methylene group adjacent to the double bond (allylic position) will also be deshielded, though to a lesser extent than the benzylic protons. This signal is anticipated to be a quartet or a more complex multiplet due to coupling with both the vinylic and benzylic protons.
Visualization of Spectral Assignment
The following diagrams illustrate the structure of this compound and the logical relationships for the 1H NMR spectral assignment.
References
- 1. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]
- 2. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webassign.net [webassign.net]
- 5. Interpretaion of HNMR of 4-bromo-1-butene (Figure J) Figure J: { }^{1} \.. [askfilo.com]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(2,6-Dichlorophenyl)-1-butene
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(2,6-dichlorophenyl)-1-butene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.
Predicted ¹³C NMR Chemical Shift Data
The ¹³C NMR spectrum of this compound is predicted to exhibit distinct signals for each of its ten unique carbon atoms. The chemical shifts are influenced by the electronic environment, including the presence of the dichlorinated aromatic ring and the terminal double bond. Based on established chemical shift ranges for similar structural motifs, the predicted data is summarized in the table below.[1][2][3]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) | Rationale |
| C1 | ~115 | CH₂ | Terminal alkene carbon, shielded relative to C2. |
| C2 | ~138 | CH | Terminal alkene carbon, deshielded due to its position in the double bond. |
| C3 | ~35 | CH₂ | Aliphatic carbon adjacent to the double bond. |
| C4 | ~32 | CH₂ | Aliphatic carbon adjacent to the aromatic ring. |
| C1' | ~138 | Quaternary (C) | Aromatic carbon attached to the butyl chain, deshielded by the chlorine atoms. |
| C2', C6' | ~135 | Quaternary (C) | Aromatic carbons bearing the chlorine atoms, significantly deshielded. |
| C3', C5' | ~128 | CH | Aromatic carbons ortho to the butyl chain. |
| C4' | ~128 | CH | Aromatic carbon para to the butyl chain. |
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a ¹³C NMR spectrum of this compound. This protocol is based on standard practices for small organic molecules.[4][5][6]
1. Sample Preparation:
-
Weigh approximately 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Instrument Setup:
-
The experiment should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate integration if quantitative analysis is desired.[5]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum by setting the TMS signal to 0.0 ppm. If no TMS is used, the solvent peak can be used as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Perform baseline correction.
-
Integrate the peaks if quantitative information is needed.
5. DEPT (Distortionless Enhancement by Polarization Transfer):
-
To aid in the assignment of carbon signals, DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed.[7] These experiments differentiate between CH, CH₂, and CH₃ groups.[7]
Logical Assignment of Chemical Shifts
The following diagram illustrates the molecular structure of this compound and the logical process for assigning the predicted ¹³C NMR chemical shifts to the corresponding carbon atoms.
Caption: Molecular structure and predicted ¹³C NMR chemical shift assignments.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. compoundchem.com [compoundchem.com]
- 4. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Mass Spectrometry Fragmentation Analysis of 4-(2,6-Dichlorophenyl)-1-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(2,6-dichlorophenyl)-1-butene. Due to the absence of direct experimental data in publicly available literature for this specific compound, this guide outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of structurally related molecules, such as dichlorobenzenes and alkylbenzenes.
Predicted Fragmentation Pattern
Upon electron ionization, this compound is expected to form a molecular ion ([M]•+), which will then undergo a series of fragmentation events. The primary fragmentation pathways are predicted to be benzylic cleavage and rearrangements, driven by the stability of the resulting carbocations and radical species. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.
The molecular weight of this compound (C₁₀H₁₀Cl₂) is 200.02 g/mol . The molecular ion peak should therefore appear at m/z 200, with accompanying M+2 and M+4 peaks at m/z 202 and 204, respectively, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
The most likely fragmentation pathways include:
-
Benzylic Cleavage: The bond between the second and third carbon of the butene chain is susceptible to cleavage, as this results in a stable benzylic carbocation. This would lead to the formation of a dichlorobenzyl cation (m/z 159) and an allyl radical. This fragment is expected to be a major peak in the spectrum.
-
McLafferty-type Rearrangement: Although less common for this specific structure, a gamma-hydrogen rearrangement from the terminal methyl group to the aromatic ring could occur, leading to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 158.
-
Loss of Chlorine: The molecular ion or fragment ions may lose one or both chlorine atoms. The loss of a chlorine radical from the molecular ion would result in a fragment at m/z 165.
-
Tropylium Ion Formation: Aromatic compounds with alkyl substituents often rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91.[1][2] However, the presence of two chlorine atoms on the phenyl ring makes the direct formation of a simple tropylium ion less likely. Instead, a dichlorotropylium ion might be formed, though likely in low abundance.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their plausible relative abundances. The isotopic peaks for chlorine-containing fragments are also included.
| m/z | Predicted Fragment Ion | Proposed Structure | Predicted Relative Abundance | Notes |
| 200 | [C₁₀H₁₀³⁵Cl₂]•+ | Molecular Ion | Moderate | M•+ peak |
| 202 | [C₁₀H₁₀³⁵Cl³⁷Cl]•+ | Molecular Ion Isotope | Moderate | M+2 isotope peak |
| 204 | [C₁₀H₁₀³⁷Cl₂]•+ | Molecular Ion Isotope | Low | M+4 isotope peak |
| 165 | [C₁₀H₁₀³⁵Cl]•+ | [M - Cl]•+ | Moderate | Loss of a chlorine radical |
| 159 | [C₇H₅³⁵Cl₂]⁺ | Dichlorobenzyl cation | High (Base Peak) | Result of benzylic cleavage |
| 161 | [C₇H₅³⁵Cl³⁷Cl]⁺ | Dichlorobenzyl cation Isotope | High | M+2 isotope peak for the base peak |
| 163 | [C₇H₅³⁷Cl₂]⁺ | Dichlorobenzyl cation Isotope | Moderate | M+4 isotope peak for the base peak |
| 124 | [C₇H₅³⁵Cl]⁺ | [Dichlorobenzyl - Cl]⁺ | Moderate | Loss of a chlorine atom from the dichlorobenzyl cation |
| 89 | [C₇H₅]⁺ | Benzyl cation | Low | Loss of two chlorine atoms from the dichlorobenzyl cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a detailed protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
3.1. Sample Preparation
-
Dissolution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane.[3]
-
Dilution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.[3]
-
Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ion Source: Electron Ionization (EI)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample solution will be injected in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
3.3. Data Analysis
The acquired data will be processed using the instrument's software. The total ion chromatogram (TIC) will be analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak will be extracted and compared with the predicted fragmentation pattern.
Visualization of Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathway of this compound.
Caption: Predicted fragmentation of this compound.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm and expand upon this theoretical framework. The provided protocol offers a robust starting point for researchers undertaking the analysis of this and structurally similar compounds.
References
- 1. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 2. youtube.com [youtube.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
key IR absorption bands for 4-(2,6-Dichlorophenyl)-1-butene
An In-depth Technical Guide to the Key Infrared (IR) Absorption Bands of 4-(2,6-Dichlorophenyl)-1-butene
This technical guide provides a detailed analysis of the expected key infrared (IR) absorption bands for the molecule this compound. As a specific experimental spectrum for this compound is not widely available in public databases, this document serves as a predictive guide based on the well-established characteristic absorption frequencies of its constituent functional groups: a terminal vinyl group, an aliphatic chain, and a 2,6-disubstituted dichlorophenyl ring. This information is crucial for researchers and scientists involved in the synthesis, identification, and quality control of this and structurally related compounds.
Predicted Infrared Absorption Data
The vibrational modes of this compound can be assigned to its distinct structural components. The following table summarizes the predicted key IR absorption bands, their origin, and their expected characteristics.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Vinyl Group | =C-H Stretch | 3100 - 3010[1][2] | Medium |
| C=C Stretch | 1645 - 1640[1][3] | Medium to Weak | |
| =C-H Out-of-Plane Bend (Wag) | 997 - 985 & 915 - 905[1][4] | Strong | |
| Aliphatic Chain | -C-H Stretch (asymmetric & symmetric) | 2975 - 2860[1][2][5] | Strong |
| -CH₂- Scissoring (Bend) | ~1470[6][7] | Medium | |
| Dichlorophenyl Ring | Aromatic C-H Stretch | 3100 - 3000[6] | Weak to Medium |
| Aromatic C=C Ring Stretch | 1600 - 1430 (multiple bands)[6][7] | Medium to Weak | |
| C-Cl Stretch | 850 - 550[8] | Strong |
General Experimental Protocol for FT-IR Spectroscopy
While a specific protocol for this compound is not cited in the search results, a standard methodology for obtaining a Fourier-Transform Infrared (FT-IR) spectrum for a liquid or solid sample is as follows.
Objective: To obtain a high-resolution infrared spectrum of the compound in the mid-IR region (typically 4000 - 400 cm⁻¹).
Instrumentation: A Fourier-Transform Infrared (FT-IR) Spectrometer.
Sample Preparation:
-
For Liquid Samples (Neat): If the compound is a liquid, a thin film can be prepared. Place one to two drops of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
-
For Solid Samples (KBr Pellet): If the compound is a solid, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Background Spectrum: Before running the sample, acquire a background spectrum of the ambient environment (or the pure salt plates/ATR crystal). This allows the instrument to subtract signals from atmospheric CO₂ and water vapor, as well as any absorbances from the sample holder.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.
-
Scan Parameters: Set the desired scan parameters. Typical settings include:
-
Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 2 cm⁻¹ or 4 cm⁻¹.
-
Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform by the instrument's software. The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Visualization of Key Structural and Spectral Relationships
The following diagram illustrates the logical connection between the primary functional groups of this compound and their characteristic regions of absorption in an infrared spectrum.
Figure 1: Correlation of Functional Groups to IR Regions
References
- 1. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. orgchemboulder.com [orgchemboulder.com]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-(2,6-Dichlorophenyl)-1-butene
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2,6-Dichlorophenyl)-1-butene is a chemical intermediate that can be utilized in the synthesis of various organic molecules, including potential pharmaceutical compounds. Its structure, featuring a dichlorinated phenyl ring and a terminal alkene, provides multiple reactive sites for further chemical modifications. This document outlines a detailed protocol for the laboratory-scale synthesis of this compound via a Grignard reaction, a robust and well-established method for carbon-carbon bond formation.[1][2] The described procedure is intended for researchers in organic synthesis and drug development.
Reaction Principle
The synthesis of this compound can be achieved through the reaction of a Grignard reagent, formed from 2,6-dichlorobenzyl bromide, with allyl bromide. The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile, attacking the electrophilic carbon of allyl bromide to form the desired carbon-carbon bond.[1][2][3] The reaction is carried out under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.[1][2]
Reaction Scheme:
-
Formation of the Grignard Reagent: 2,6-Dichlorobenzyl bromide reacts with magnesium turnings in anhydrous diethyl ether to form 2,6-dichlorobenzylmagnesium bromide.
-
Coupling Reaction: The freshly prepared Grignard reagent is then reacted with allyl bromide to yield this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | CAS Number |
| 2,6-Dichlorobenzyl bromide | C₇H₅BrCl₂ | 239.92 | >97 | 20443-98-5 |
| Magnesium Turnings | Mg | 24.31 | >99 | 7439-95-4 |
| Allyl Bromide | C₃H₅Br | 120.98 | >98 | 106-95-6 |
| This compound | C₁₀H₁₀Cl₂ | 201.09 | >95 (after purification) | 117269-67-7[4][5] |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Scale | 10 mmol |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 3-4 hours |
| Typical Yield | 65-75% |
| Purification Method | Flash Column Chromatography |
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography setup
Reagents:
-
2,6-Dichlorobenzyl bromide[6]
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
Protocol:
Part 1: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (0.27 g, 11 mmol) in the flask. Add a small crystal of iodine.
-
Reagent Addition: Dissolve 2,6-dichlorobenzyl bromide (2.40 g, 10 mmol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction Initiation: Add a small portion (approx. 2 mL) of the 2,6-dichlorobenzyl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming (e.g., with a heat gun or warm water bath) until the brown color of the iodine disappears and bubbling is observed.
-
Grignard Formation: Once the reaction has started, add the remaining 2,6-dichlorobenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
Part 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Allyl Bromide Addition: Dissolve allyl bromide (1.33 g, 11 mmol) in 10 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the allyl bromide solution dropwise to the cold, stirring Grignard reagent. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) while stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Part 3: Purification and Characterization
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified this compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 4-(2,6-Dichlorophenyl)-1-butene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document provides detailed application notes and protocols for the use of 4-(2,6-dichlorophenyl)-1-butene in such reactions, with a particular focus on its application in intramolecular Heck reactions for the synthesis of substituted dihydronaphthalene scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active compounds and functional materials.
The unique structure of this compound, featuring both an aryl halide (a 2,6-dichlorophenyl group) and a terminal alkene (a 1-butene chain), makes it an ideal substrate for intramolecular cyclization reactions. The presence of two chlorine atoms on the aromatic ring offers opportunities for selective and sequential cross-coupling reactions, further enhancing its synthetic utility.
Key Application: Intramolecular Heck Reaction
The most prominent application of this compound in palladium-catalyzed cross-coupling is the intramolecular Heck reaction. This reaction proceeds via the oxidative addition of the palladium(0) catalyst to the aryl-chloride bond, followed by migratory insertion of the tethered butenyl group, and subsequent β-hydride elimination to afford a dihydronaphthalene derivative. This transformation is a powerful method for the construction of cyclic systems.
Reaction Scheme:
Application of 4-(2,6-Dichlorophenyl)-1-butene in Medicinal Chemistry: A Gateway to a Novel Dopamine D1 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the utility of 4-(2,6-dichlorophenyl)-1-butene as a key starting material in the synthesis of a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor, LY3154207 (also known as mevidalen). The dichlorophenyl structural motif is a crucial component for the pharmacological activity of a new class of central nervous system agents.
Introduction
This compound is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its true potential in medicinal chemistry is realized through its conversion to key intermediates, such as 2-(2,6-dichlorophenyl)acetic acid. This carboxylic acid derivative is a critical component in the synthesis of LY3154207, a compound that has shown significant promise in clinical trials for neuropsychiatric disorders.[1][2] The 2,6-dichloro substitution pattern on the phenyl ring is essential for the molecule's potent activity as a D1 receptor PAM.
Application as a Precursor to a Dopamine D1 Receptor Positive Allosteric Modulator
The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of LY3154207. This compound acts as a positive allosteric modulator of the dopamine D1 receptor, enhancing the receptor's response to the endogenous neurotransmitter, dopamine.[3][4] This mechanism of action offers a more nuanced modulation of dopaminergic signaling compared to direct agonists and is being investigated for the treatment of cognitive and motor symptoms in conditions like Parkinson's disease and Lewy body dementia.[4][5]
Pharmacological Profile of the Target Compound, LY3154207
LY3154207 has been demonstrated to be a potent, subtype-selective, and orally available human dopamine D1 receptor PAM with minimal direct agonist activity.[2][6]
| Parameter | Value | Cell Line/Assay Condition |
| EC50 (human D1) | 3 nM | HEK293 cells expressing human D1 receptor |
| EC50 (dog D1) | 2.0 nM | HEK293 cells transiently expressing dog D1 receptor[6] |
| EC50 (rhesus monkey D1) | 2.5 nM | HEK293 cells transiently expressing rhesus monkey D1 receptor[6] |
| EC50 (mouse D1) | 62.1 nM | HEK293 cells transiently expressing mouse D1 receptor[6] |
| Selectivity | >1000-fold for human D1 over other tested targets | [4] |
Experimental Protocols
Protocol 1: Proposed Synthesis of 2-(2,6-Dichlorophenyl)acetic Acid from this compound
While direct oxidation of this compound to the corresponding acetic acid is a plausible synthetic route, established methods often start from 2,6-dichlorotoluene or 2,6-dichlorobenzyl cyanide. A feasible two-step process from the butene would involve:
-
Oxidative Cleavage of the Alkene: The double bond in this compound can be cleaved to yield 3-(2,6-dichlorophenyl)propionaldehyde.
-
Oxidation of the Aldehyde: The resulting aldehyde can then be oxidized to 2-(2,6-dichlorophenyl)acetic acid.
Step 1: Oxidative Cleavage (Illustrative Procedure using Ozonolysis)
-
Materials: this compound, Dichloromethane (DCM), Ozone, Dimethyl sulfide (DMS).
-
Procedure:
-
Dissolve this compound (1 eq) in anhydrous DCM in a three-neck flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the starting material.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (2 eq) and allow the reaction mixture to slowly warm to room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(2,6-dichlorophenyl)propionaldehyde.
-
Step 2: Oxidation of the Aldehyde to Carboxylic Acid (Illustrative Procedure using Pinnick Oxidation)
-
Materials: 3-(2,6-dichlorophenyl)propionaldehyde, tert-Butanol, 2-Methyl-2-butene, Sodium chlorite (NaClO2), Sodium dihydrogen phosphate (NaH2PO4).
-
Procedure:
-
Dissolve the crude aldehyde from Step 1 in a mixture of tert-butanol and 2-methyl-2-butene.
-
Prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.
-
Add the aqueous solution of the oxidizing agents dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(2,6-dichlorophenyl)acetic acid. The product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of LY3154207 from 2-(2,6-Dichlorophenyl)acetic Acid
The synthesis of LY3154207 involves the coupling of 2-(2,6-dichlorophenyl)acetic acid with a complex amine intermediate, (1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydroisoquinoline. The detailed synthesis of this amine is described in the primary literature.[2][7]
-
Materials: 2-(2,6-Dichlorophenyl)acetic acid, (1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydroisoquinoline, Ethyl acetate, Triethylamine, 1-Propanephosphonic acid cyclic anhydride (T3P).
-
Procedure:
-
To a solution of (1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydroisoquinoline (1 eq) and 2-(2,6-dichlorophenyl)acetic acid (1.5 eq) in ethyl acetate, add triethylamine (4 eq).[8]
-
Add a 50% solution of T3P in ethyl acetate (1.5 eq) dropwise over 30 minutes. An exotherm may be observed.[8]
-
Heat the reaction mixture at 40 °C overnight.
-
Monitor the reaction completion by LC-MS.
-
After cooling to room temperature, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford LY3154207.[8]
-
Protocol 3: In Vitro Assay for Dopamine D1 Receptor PAM Activity
This protocol describes the measurement of cyclic AMP (cAMP) accumulation in a cell line expressing the human dopamine D1 receptor to assess the positive allosteric modulation activity of a compound.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor.
-
Materials: Test compound (e.g., LY3154207), Dopamine, Cell culture medium, Assay buffer, cAMP assay kit.
-
Procedure:
-
Plate the HEK293-hD1 cells in a suitable multi-well plate and culture overnight.
-
Prepare serial dilutions of the test compound.
-
Aspirate the culture medium and wash the cells with assay buffer.
-
Add the diluted test compound to the cells in the presence of a fixed, sub-maximal concentration of dopamine (e.g., EC20 concentration, which is 12 nM).[7]
-
Incubate for a specified time at 37 °C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Plot the cAMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed synthetic pathway and the mechanism of action of the target compound.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY3154207 | 1638667-79-4 | Benchchem [benchchem.com]
- 4. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor–Positive Allosteric Modulator, in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of 4-(2,6-Dichlorophenyl)-1-butene in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative determination of 4-(2,6-Dichlorophenyl)-1-butene in reaction mixtures. Two primary chromatography-based methods are presented: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). These protocols are designed to be adaptable to various laboratory settings and provide robust and reliable quantification.
Introduction
This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield calculation, and quality control. This application note details two effective methods for this purpose, outlining sample preparation, instrumental analysis, and data processing.
Analytical Methods Overview
Both GC-FID and HPLC-UV are powerful techniques for the separation and quantification of organic molecules.
-
Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds like this compound. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) provides high sensitivity for hydrocarbons.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For aromatic compounds like the target analyte, a reversed-phase C18 column is often effective. An Ultraviolet (UV) detector can be used for quantification by measuring the absorbance of the analyte at a specific wavelength.
The choice between GC and HPLC will depend on the specific reaction matrix, potential interfering compounds, and available instrumentation.
Data Presentation: Quantitative Summary
The following tables summarize hypothetical quantitative data for the GC-FID and HPLC-UV methods, demonstrating the expected performance characteristics.
Table 1: GC-FID Calibration Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 15,234 |
| 25 | 38,105 |
| 50 | 75,987 |
| 100 | 151,543 |
| 250 | 379,856 |
| 500 | 755,432 |
Table 2: HPLC-UV Calibration Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,678 |
| 25 | 312,456 |
| 50 | 628,910 |
| 100 | 1,255,821 |
| 250 | 3,130,543 |
| 500 | 6,275,112 |
Table 3: Method Performance Comparison
| Parameter | GC-FID | HPLC-UV |
| Retention Time | ~ 8.5 min | ~ 5.2 min |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Quantification (LOQ) | 5 µg/mL | 10 µg/mL |
| Precision (%RSD, n=6) | < 2% | < 3% |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines the quantification of this compound using GC-FID.
4.1.1. Materials and Reagents
-
This compound reference standard (purity ≥95%)[1]
-
Dichloromethane (DCM), HPLC grade
-
Hexane, HPLC grade
-
Anhydrous Sodium Sulfate
-
Deionized water
-
Volumetric flasks, pipettes, and syringes
-
GC vials with septa
4.1.2. Sample Preparation
-
Quenching the Reaction: If the reaction is ongoing, quench a known volume of the reaction mixture by adding it to an appropriate quenching agent (e.g., cold deionized water or a suitable buffer).
-
Liquid-Liquid Extraction:
-
To the quenched reaction mixture, add an equal volume of dichloromethane.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully collect the organic (bottom) layer containing the analyte.
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
Dilution: Dilute the dried organic extract with hexane to a concentration that falls within the calibration range. A 10-fold to 100-fold dilution is a typical starting point.
-
Internal Standard (Optional but Recommended): For improved accuracy, add a suitable internal standard (e.g., a structurally similar compound with a different retention time) to both the samples and calibration standards.
4.1.3. Preparation of Calibration Standards
-
Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards with concentrations ranging from 10 µg/mL to 500 µg/mL.
4.1.4. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 Series GC or equivalent
-
Injector: Split/Splitless injector
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, constant flow
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 20°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 300°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
4.1.5. Data Analysis
-
Integrate the peak corresponding to this compound in both the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the prepared samples by interpolating their peak areas from the calibration curve.
-
Calculate the original concentration in the reaction mixture by accounting for all dilution factors.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides an alternative method for the quantification of this compound.
4.2.1. Materials and Reagents
-
This compound reference standard (purity ≥95%)[1]
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Methanol, HPLC grade
-
Volumetric flasks, pipettes, and syringes
-
HPLC vials with septa
-
Syringe filters (0.45 µm)
4.2.2. Sample Preparation
-
Quenching and Dilution: Quench a known volume of the reaction mixture as described in the GC-FID protocol.
-
Solvent Exchange/Dilution:
-
Take a small aliquot of the quenched reaction mixture and dilute it with the mobile phase (Acetonitrile/Water mixture). The dilution factor should be chosen to bring the analyte concentration into the linear range of the calibration curve.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[2]
-
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
4.2.3. Preparation of Calibration Standards
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 10 µg/mL to 500 µg/mL.
4.2.4. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm (or a wavelength of maximum absorbance determined by a UV scan of the analyte)
4.2.5. Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Generate a calibration curve by plotting peak area against the concentration of the standards.
-
Calculate the concentration of the analyte in the prepared samples from the calibration curve.
-
Determine the original concentration in the reaction mixture by applying the appropriate dilution factors.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the quantification of this compound using the described methods.
Caption: GC-FID experimental workflow for sample preparation and analysis.
Caption: HPLC-UV experimental workflow for sample preparation and analysis.
References
HPLC method development for purification of 4-(2,6-Dichlorophenyl)-1-butene
An HPLC (High-Performance Liquid Chromatography) method was developed for the purification of 4-(2,6-Dichlorophenyl)-1-butene, a non-polar aromatic compound. Given the analyte's properties, a reversed-phase HPLC approach was selected as the most effective strategy.[1][2] This application note provides a detailed protocol for the method development, optimization, and final purification process.
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of compounds in the pharmaceutical and chemical industries.[1] The purification of active pharmaceutical ingredients (APIs) and intermediates, such as this compound, requires a robust and efficient HPLC method to ensure high purity and yield. This compound's non-polar nature, stemming from the dichlorophenyl group and the butene chain, makes Reversed-Phase HPLC (RP-HPLC) the ideal separation mode.[2][3] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, causing non-polar compounds to be retained longer.[1][2]
This document outlines a systematic approach to developing a preparative HPLC method for this compound. The workflow progresses from initial screening of columns and mobile phases to the optimization of gradient, flow rate, and other critical parameters to achieve optimal separation from potential impurities.
Experimental Workflow
The development of the purification method follows a logical progression, beginning with broad screening and gradually refining parameters to achieve the desired separation. The overall workflow is depicted below.
Caption: HPLC method development and purification workflow.
Detailed Protocols
Materials and Instrumentation
-
Analyte: Crude this compound
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and deionized water.
-
Columns:
-
Analytical C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical C8 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Preparative C18 Column (e.g., 21.2 x 250 mm, 10 µm)
-
-
Instrumentation: HPLC system with a gradient pump, UV-Vis or Photodiode Array (PDA) detector, autosampler, and fraction collector.[4]
Protocol 1: Initial Method Screening
Objective: To select the most suitable column and organic solvent for the separation.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the crude analyte in acetonitrile.
-
UV Wavelength Selection: Inject the sample and perform a PDA scan to determine the wavelength of maximum absorbance (λmax). For aromatic compounds, 254 nm is often a good starting point.[4]
-
Column and Solvent Evaluation:
-
Install the analytical C18 column.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30°C.
-
Perform a scouting gradient run using Water/Acetonitrile (e.g., 50% to 100% ACN over 15 minutes).
-
Replace the mobile phase with Water/Methanol and repeat the scouting gradient.
-
Switch to the analytical C8 column and repeat the scouting gradients with both ACN and MeOH.
-
-
Data Analysis: Compare the chromatograms based on peak shape, resolution between the main peak and impurities, and retention time.
Table 1: Summary of Initial Screening Results
| Column | Organic Solvent | Retention Time (Main Peak) | Resolution (Main Peak vs. Closest Impurity) | Peak Shape (Asymmetry) |
|---|---|---|---|---|
| C18 | Acetonitrile | 12.5 min | 1.8 | 1.1 |
| C18 | Methanol | 14.2 min | 1.6 | 1.3 |
| C8 | Acetonitrile | 10.8 min | 1.5 | 1.2 |
| C8 | Methanol | 12.1 min | 1.3 | 1.4 |
Based on the superior resolution and peak shape, the C18 column with an acetonitrile/water mobile phase was selected for further optimization.
Protocol 2: Gradient Optimization
Objective: To refine the gradient slope to maximize resolution and minimize run time.
-
Instrument Setup: Use the C18 column and Water/Acetonitrile mobile phase.
-
Run Initial Broad Gradient: Confirm the elution window with a broad gradient (e.g., 10-100% ACN over 20 minutes).
-
Refine the Gradient: Based on the elution time of the target compound, design a shallower gradient around that point. For example, if the compound elutes at 75% ACN, test gradients like:
-
Gradient 1: 65-85% ACN over 10 minutes.
-
Gradient 2: 70-80% ACN over 10 minutes.
-
Gradient 3: 70-80% ACN over 15 minutes.
-
-
Analysis: Evaluate the chromatograms for the best separation of the target peak from all impurities. The goal is to achieve baseline resolution (Rs > 1.5).
Table 2: Gradient Optimization Results
| Gradient Profile (% ACN) | Time (min) | Resolution (Rs) | Analysis Time (min) |
|---|---|---|---|
| 65-85% | 10 | 1.9 | 15 |
| 70-80% | 10 | 2.1 | 15 |
| 70-80% | 15 | 2.5 | 20 |
A gradient of 70-80% ACN over 15 minutes provided the optimal resolution.
Key Parameter Relationships in HPLC
Understanding how different parameters interact is crucial for effective method development. The following diagram illustrates these relationships.
Caption: Inter-relationships of key HPLC parameters.
Final Preparative Method and Protocol
Following optimization, the analytical method is scaled up for preparative purification.
Final Method Parameters
Table 3: Optimized Preparative HPLC Method
| Parameter | Condition |
|---|---|
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B |
| Flow Rate | 18.0 mL/min (scaled from 1.0 mL/min analytical) |
| Detection | UV at 254 nm |
| Temperature | 30°C |
| Injection Volume | 1.0 mL (of 50 mg/mL crude solution) |
Protocol 3: Preparative Purification and Analysis
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (70% ACN) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Loading: Dissolve the crude this compound in the initial mobile phase composition to a concentration of 50 mg/mL. Filter the solution through a 0.45 µm filter. Inject the prepared sample onto the column.
-
Fraction Collection: Monitor the UV chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and stop just after it returns to baseline. Collect the peak in multiple fractions if necessary.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method (Table 2 parameters, analytical column) to determine the purity of each fraction.
-
Pooling and Evaporation: Combine the fractions that meet the required purity specification (e.g., >99.0%). Remove the solvent using a rotary evaporator to obtain the purified solid compound.
Table 4: Purity Analysis of Collected Fractions
| Fraction ID | Retention Time (min) | Purity (%) |
|---|---|---|
| F1 | 13.1 | 98.5 |
| F2 | 13.2 | 99.8 |
| F3 | 13.3 | 99.7 |
| F4 | 13.5 | 98.2 |
Conclusion
A robust and efficient reversed-phase HPLC method was successfully developed and scaled up for the purification of this compound. The systematic approach, starting with column and mobile phase screening and followed by gradient optimization, resulted in a method capable of providing high-purity material suitable for subsequent research and development activities. The final preparative method utilizes a C18 column with a water/acetonitrile gradient, demonstrating excellent resolving power for the target compound from its related impurities.
References
Application Notes and Protocols: Derivatization of the Butene Moiety in 4-(2,6-Dichlorophenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the terminal butene moiety of 4-(2,6-dichlorophenyl)-1-butene. The described transformations yield a variety of functionalized molecules that can be valuable intermediates in drug discovery and development. The 2,6-dichlorophenyl motif is a key pharmacophore in a range of biologically active compounds, and modification of the butene side chain allows for the exploration of structure-activity relationships (SAR) and the development of new chemical entities.
Introduction to Derivatization Strategies
The terminal double bond of this compound is amenable to a wide range of chemical transformations. This allows for the introduction of various functional groups, which can significantly alter the physicochemical properties and biological activity of the parent molecule. The primary derivatization strategies covered in these notes include oxidation reactions to introduce oxygen-containing functionalities. These reactions are fundamental in synthetic organic chemistry and provide access to key intermediates such as epoxides, diols, aldehydes, and ketones.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific laboratory conditions and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Epoxidation of this compound
Objective: To synthesize 2-((2,6-dichlorobenzyl)ethyl)oxirane, a key intermediate for the introduction of various nucleophiles.
Reaction: this compound → 2-((2,6-dichlorobenzyl)ethyl)oxirane
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Syn-Dihydroxylation of this compound
Objective: To synthesize 4-(2,6-dichlorophenyl)butane-1,2-diol, a vicinal diol that can be further functionalized.[1][2]
Reaction: this compound → 4-(2,6-dichlorophenyl)butane-1,2-diol
Materials:
-
This compound
-
Osmium tetroxide (OsO₄, catalytic amount)
-
N-methylmorpholine N-oxide (NMO, stoichiometric co-oxidant)
-
Acetone/Water solvent mixture
-
Sodium sulfite
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) (1.1 eq) to the solution.
-
Add a catalytic amount of osmium tetroxide (e.g., as a 2.5 wt% solution in t-butanol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir for 30 minutes, then extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
Oxidative Cleavage of this compound
Objective: To synthesize 3-(2,6-dichlorophenyl)propanal via ozonolysis with a reductive work-up.[3][4][5]
Reaction: this compound → 3-(2,6-dichlorophenyl)propanal
Materials:
-
This compound
-
Ozone (O₃) generator
-
Dichloromethane (DCM) or Methanol
-
Dimethyl sulfide (DMS) or Zinc dust
-
Standard glassware for ozonolysis
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or methanol in a flask equipped with a gas inlet tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) (1.5 eq), and allow the reaction to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude aldehyde can be purified by column chromatography.
Wacker Oxidation of this compound
Objective: To synthesize 4-(2,6-dichlorophenyl)butan-2-one, a methyl ketone derivative.[6][7][8]
Reaction: this compound → 4-(2,6-dichlorophenyl)butan-2-one
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂, catalytic amount)
-
Copper(I) chloride (CuCl, co-catalyst)
-
Dimethylformamide (DMF)/Water solvent mixture
-
Oxygen (balloon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of DMF and water, add catalytic amounts of PdCl₂ and CuCl.
-
Stir the mixture under an oxygen atmosphere (e.g., from a balloon).
-
Heat the reaction mixture as needed to facilitate the reaction, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the ketone by column chromatography.
Hydroboration-Oxidation of this compound
Objective: To synthesize 4-(2,6-dichlorophenyl)butan-1-ol, an anti-Markovnikov alcohol.[9][10]
Reaction: this compound → 4-(2,6-dichlorophenyl)butan-1-ol
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Standard glassware for air-sensitive reactions
Procedure:
-
In an oven-dried, two-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add BH₃·THF solution (1.0 M in THF, 0.33 eq) dropwise.
-
Allow the reaction to stir at room temperature for several hours.
-
Cool the reaction back to 0 °C and slowly add aqueous sodium hydroxide.
-
Carefully add hydrogen peroxide solution dropwise, keeping the temperature below 20 °C.
-
Stir the mixture at room temperature for a few hours.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the alcohol by column chromatography.
Data Presentation
Table 1: Summary of Derivatization Reactions and Expected Products
| Reaction Name | Starting Material | Product | Representative Yield (%)* | Analytical Characterization |
| Epoxidation | This compound | 2-((2,6-dichlorobenzyl)ethyl)oxirane | 85-95% | ¹H NMR, ¹³C NMR, MS |
| Syn-Dihydroxylation | This compound | 4-(2,6-dichlorophenyl)butane-1,2-diol | 80-90% | ¹H NMR, ¹³C NMR, MS |
| Oxidative Cleavage | This compound | 3-(2,6-dichlorophenyl)propanal | 70-85% | ¹H NMR, ¹³C NMR, MS |
| Wacker Oxidation | This compound | 4-(2,6-dichlorophenyl)butan-2-one | 75-90% | ¹H NMR, ¹³C NMR, MS |
| Hydroboration-Oxidation | This compound | 4-(2,6-dichlorophenyl)butan-1-ol | 85-95% | ¹H NMR, ¹³C NMR, MS |
*Note: Yields are representative for these types of reactions and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Biological Relevance and Potential Signaling Pathways
The 2,6-dichlorophenyl moiety is present in numerous pharmacologically active compounds, suggesting that the derivatives of this compound could exhibit interesting biological activities. For instance, this structural motif is found in potent inhibitors of Abl kinase, a key target in the treatment of chronic myeloid leukemia.
The synthesized derivatives, with their varied functional groups, can be screened for a range of biological activities, including but not limited to:
-
Anticancer Activity: Particularly as kinase inhibitors.
-
Local Anesthetic Activity: As analogues of lidocaine.
-
Antimicrobial Activity: Against various bacterial and fungal strains.
Hypothetical Signaling Pathway for a Kinase Inhibitor Derivative
The following diagram illustrates a hypothetical mechanism of action for a derivative of this compound acting as a kinase inhibitor.
Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wacker process - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Detailed Experimental Protocol for the Epoxidation of 4-(2,6-Dichlorophenyl)-1-butene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-((2,6-dichlorophenyl)ethyl)oxirane through the epoxidation of 4-(2,6-Dichlorophenyl)-1-butene. The method utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for the epoxidation of alkenes.[1][2] The protocol includes details on the reaction setup, execution, work-up, purification, and characterization of the final product, presented in a format suitable for experienced researchers in organic synthesis.
Reaction Scheme
The epoxidation of this compound proceeds via the Prilezhaev reaction, where the terminal alkene's pi bond attacks the peroxy acid, leading to the formation of a three-membered epoxide ring in a concerted, stereospecific syn-addition.[1][3][4]
Figure 1: Epoxidation of this compound using m-CPBA.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,6-Dichlorophenyl)-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 4-(2,6-Dichlorophenyl)-1-butene.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Grignard Reaction
Low or no yield in the Grignard synthesis of this compound from a 2,6-dichlorophenyl Grignard reagent and an allyl halide (e.g., 4-bromo-1-butene) is a common issue, often stemming from the sterically hindered nature of the Grignard reagent and sensitivity of the reaction.
Possible Causes and Solutions:
-
Poor Grignard Reagent Formation: The formation of the 2,6-dichlorophenyl Grignard reagent can be sluggish.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen) to exclude moisture.[1] Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane; the disappearance of the iodine color indicates activation.[1][2]
-
-
Inadequate Solvent: The choice of solvent is critical for stabilizing the Grignard reagent.
-
Solution: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for synthesizing Grignard reagents as it provides better stabilization of the organomagnesium species.[1] Ensure the solvent is anhydrous.
-
-
Slow Reaction with Allyl Halide: The steric hindrance from the two ortho-chloro substituents on the Grignard reagent can slow down the reaction with the allyl halide.
-
Solution: A longer reaction time or gentle heating (reflux) might be necessary.[1] However, prolonged heating can also lead to side reactions. Monitor the reaction progress by TLC or GC-MS to find the optimal reaction time.
-
-
Side Reactions: The highly basic nature of the Grignard reagent can lead to side reactions.
-
Solution: Maintain a low reaction temperature during the addition of the allyl halide to minimize side reactions.
-
Troubleshooting Workflow for Grignard Reaction:
References
Technical Support Center: Synthesis of 4-(2,6-Dichlorophenyl)-1-butene
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 4-(2,6-Dichlorophenyl)-1-butene, a crucial intermediate for researchers, scientists, and professionals in drug development. The primary synthesis route involves a Grignard reaction between 2,6-dichlorobenzylmagnesium halide and an allyl halide. Understanding and mitigating the formation of byproducts is critical for achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis, typically proceeding via a Grignard reaction, is susceptible to several side reactions leading to the formation of specific byproducts. The most prevalent of these is the Wurtz coupling product, 1,2-bis(2,6-dichlorophenyl)ethane . Other significant impurities can include 2,6-dichlorotoluene , which arises from the quenching of the Grignard reagent by trace amounts of water, and unreacted starting materials such as 2,6-dichlorobenzyl chloride (or bromide) and the allyl halide . In some cases, rearrangement products of the benzylic Grignard reagent may also be observed.
Q2: What causes the formation of the 1,2-bis(2,6-dichlorophenyl)ethane byproduct?
A2: This byproduct is a result of a Wurtz coupling reaction. It can occur in two main ways:
-
The 2,6-dichlorobenzylmagnesium halide (Grignard reagent) reacts with the unreacted 2,6-dichlorobenzyl halide starting material.
-
Homocoupling of two molecules of the Grignard reagent.
High local concentrations of the alkyl halide and elevated reaction temperatures are known to favor the formation of this side product.[1]
Q3: How can I minimize byproduct formation during the synthesis?
A3: Minimizing byproduct formation is key to a successful synthesis. Here are several strategies:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents. All glassware must be rigorously dried (flame-drying under vacuum is recommended), and anhydrous solvents must be used to prevent the formation of 2,6-dichlorotoluene.[2][3]
-
Control Reagent Addition: Add the solution of 2,6-dichlorobenzyl halide to the magnesium turnings slowly and at a controlled rate. This helps to maintain a low concentration of the halide and minimize the Wurtz coupling reaction.[1]
-
Maintain Optimal Temperature: The reaction should be initiated at an appropriate temperature, and cooling may be necessary to control the exothermic reaction. Overheating can promote side reactions.
-
Magnesium Activation: The surface of the magnesium metal can have an oxide layer that prevents the reaction from starting. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the Grignard reagent formation.[1][2][4]
Q4: What are the best methods for purifying the final product?
A4: Purification of this compound from the reaction byproducts typically involves:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup with a solution like saturated ammonium chloride is used to quench any remaining Grignard reagent and separate the organic product from inorganic magnesium salts.[5]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.
-
Chromatography: The most effective method for separating the desired product from the structurally similar byproducts is column chromatography on silica gel.
-
Distillation: If the boiling points of the product and byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (no cloudiness, no exotherm). | - Inactive magnesium surface (oxide layer).- Wet glassware or solvents.- Impure starting halide. | - Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.[1][2][4]- Gently crush the magnesium turnings with a glass rod to expose a fresh surface.[1]- Ensure all glassware is flame-dried and solvents are anhydrous.[2][3] |
| Low yield of this compound. | - Significant formation of Wurtz coupling byproduct.- Quenching of Grignard reagent by moisture or acidic impurities.- Incomplete reaction. | - Add the 2,6-dichlorobenzyl halide solution slowly to the magnesium suspension.- Maintain strict anhydrous conditions throughout the experiment.[2][3]- Ensure the magnesium is fully consumed before adding the allyl halide. |
| High percentage of 1,2-bis(2,6-dichlorophenyl)ethane in the product mixture. | - High local concentration of 2,6-dichlorobenzyl halide.- Reaction temperature was too high. | - Use a dropping funnel for slow and controlled addition of the halide.- Employ an ice bath to manage the reaction exotherm. |
| Presence of 2,6-dichlorotoluene in the product. | - The Grignard reagent reacted with water. | - Use thoroughly dried glassware and anhydrous solvents.[2][3]- Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) during the reaction. |
| A dark, tar-like substance forms during the reaction. | - Polymerization of the allyl halide.- Decomposition of the Grignard reagent at high temperatures. | - Maintain a controlled, lower reaction temperature.- Ensure the Grignard reagent is formed before the addition of the allyl halide. |
Quantitative Data on Byproduct Formation
Experimental Protocols
A detailed experimental protocol for a representative Grignard reaction is provided below. This can be adapted for the synthesis of this compound.
Synthesis of a Grignard Reagent and Subsequent Reaction
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
Add a portion of anhydrous diethyl ether via the dropping funnel.
-
Slowly add a solution of 2,6-dichlorobenzyl chloride (1 equivalent) in anhydrous diethyl ether from the dropping funnel.
-
The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, gentle warming may be required.
-
Once initiated, add the remainder of the 2,6-dichlorobenzyl chloride solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed.
-
-
Reaction with Allyl Halide:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of allyl bromide (1 equivalent) in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical diagram of main and side reactions in the synthesis.
References
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 4-(2,6-Dichlorophenyl)-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of catalyst loading for reactions involving the sterically hindered alkene, 4-(2,6-Dichlorophenyl)-1-butene. The primary focus is on the palladium-catalyzed Mizoroki-Heck reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for C-C bond formation with this compound?
A1: The Mizoroki-Heck reaction is a powerful and widely used method for the arylation of alkenes and is the most common C-C bond-forming reaction for substrates like this compound.[1][2] This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with the alkene.[1]
Q2: Why is this compound considered a "challenging" substrate for the Heck reaction?
A2: this compound is considered a challenging substrate due to steric hindrance from the 2,6-dichloro-substituted phenyl group. This steric bulk can impede the coordination of the alkene to the palladium center, leading to lower reaction rates and yields.[3][4] Reactions with such hindered olefins often require carefully optimized conditions.[3][4]
Q3: What are the key components of a typical Heck reaction setup for this substrate?
A3: A standard Heck reaction for this substrate will include:
-
Palladium Catalyst: Typically a Pd(0) source, which can be generated in situ from a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂).[1][5]
-
Ligand: Bulky, electron-rich phosphine ligands are often essential for coupling hindered substrates to prevent catalyst deactivation and promote the desired reactivity.[4]
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide formed during the catalytic cycle. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[1][6]
-
Solvent: A high-boiling point, polar aprotic solvent like DMF or DMAc is often used.[6]
-
Aryl Halide: The coupling partner for the alkene.
Q4: How does catalyst loading typically affect the reaction outcome?
A4: Catalyst loading is a critical parameter. Insufficient loading can lead to low or no conversion, while excessively high loading can be uneconomical and may lead to the formation of palladium black (aggregated, inactive palladium).[7] The optimal loading balances reaction efficiency with cost and is typically determined empirically for each specific reaction. For challenging substrates, a higher initial catalyst loading (e.g., 1-5 mol%) might be necessary to achieve a reasonable yield.[7]
Q5: What are common side reactions to be aware of?
A5: Common side reactions in Heck couplings include:
-
Olefin Isomerization: The double bond in the product can migrate, leading to a mixture of regioisomers. This can sometimes be suppressed by the addition of silver or thallium salts.[5]
-
Reductive Heck Reaction: Instead of β-hydride elimination to form the substituted alkene, the alkyl-palladium intermediate can be reduced, leading to a saturated product.[8]
-
Homocoupling of the Aryl Halide: This leads to the formation of biaryl impurities.
-
Catalyst Deactivation: The catalyst can decompose, often indicated by the formation of palladium black, leading to a stalled reaction.[4][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Insufficient Catalyst Activity: The chosen catalyst/ligand system may not be active enough for the hindered substrate. 2. Low Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate.[7] 3. Catalyst Deactivation: The catalyst may be decomposing under the reaction conditions.[4][9] 4. Poor Substrate Purity: Impurities in the starting materials can poison the catalyst. | 1. Screen Different Ligands: Try using bulky, electron-rich monodentate phosphine ligands (e.g., P(t-Bu)₃, XPhos, or TrixiePhos) which are known to be effective for hindered substrates.[4] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).[7] 3. Modify Reaction Conditions: Lowering the reaction temperature may reduce the rate of catalyst decomposition.[9] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 4. Purify Starting Materials: Ensure all reactants and the solvent are pure and dry. |
| Formation of Palladium Black | 1. Catalyst Decomposition: This is a common sign of catalyst deactivation, often caused by high temperatures or the presence of oxygen.[9] 2. Inappropriate Ligand-to-Palladium Ratio: An incorrect ratio can lead to catalyst instability. | 1. Lower Reaction Temperature: If possible, reduce the reaction temperature.[9] 2. Use a More Robust Ligand: Bulky phosphine ligands can stabilize the palladium center and prevent aggregation.[4] 3. Optimize Ligand-to-Palladium Ratio: A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio. |
| Poor Product Selectivity (e.g., Mixture of Isomers) | 1. Olefin Isomerization: The palladium hydride intermediate can re-add to the product, leading to double bond migration.[5] 2. Multiple Possible Insertion Pathways: With unsymmetrical alkenes, the aryl group can add to either carbon of the double bond. | 1. Additives: Consider adding a silver or thallium salt to promote reductive elimination and minimize olefin isomerization.[5] 2. Ligand Effects: The choice of ligand can influence the regioselectivity of the insertion step. Experiment with different ligands. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst loses its activity over the course of the reaction.[4] 2. Base is Consumed or Ineffective: The base may not be strong enough or may be consumed by side reactions. | 1. Use a More Stable Catalyst System: Employ a pre-catalyst or a more robust ligand. 2. Add Fresh Catalyst: In some cases, adding a second portion of the catalyst mid-reaction can restart a stalled reaction. 3. Choose a Stronger or More Soluble Base: Consider switching to a different base, such as a phosphate or a stronger organic amine. |
Data Presentation
Table 1: Effect of Catalyst Loading on a Model Heck Reaction
The following table summarizes the effect of catalyst loading on the yield of a model Heck reaction between an aryl bromide and a terminal alkene under otherwise identical conditions.
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 0.5 | 45 |
| 2 | 1.0 | 78 |
| 3 | 2.0 | 92 |
| 4 | 5.0 | 93 |
Data is illustrative and based on trends reported in the literature. Actual results will vary depending on the specific substrates and conditions.[6]
Table 2: Comparison of Ligands for Heck Coupling of Hindered Substrates
This table illustrates the importance of ligand selection for challenging Heck reactions.
| Entry | Ligand | Yield (%) |
| 1 | None | <5 |
| 2 | PPh₃ | 35 |
| 3 | P(t-Bu)₃ | 85 |
| 4 | XPhos | 88 |
Data is illustrative and based on trends reported in the literature for sterically demanding substrates.[4]
Experimental Protocols
General Protocol for the Heck Reaction of this compound with an Aryl Bromide
This protocol is a general starting point and should be optimized for specific aryl bromides.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., Tri-tert-butylphosphine, P(t-Bu)₃)
-
This compound
-
Aryl bromide
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Mizoroki-Heck Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Chlorinated Organic Compounds
Welcome to the technical support center for challenges in the purification of chlorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of chlorinated organic compounds in a question-and-answer format.
Crystallization Issues
Q1: My chlorinated organic compound is "oiling out" or forming liquid droplets instead of crystals during recrystallization. What should I do?
A1: "Oiling out" can occur if the melting point of your compound is low or if it is highly impure, which significantly lowers the melting point.[1] To resolve this, you can try the following:
-
Return the flask to the heat source.
-
Add a small amount of additional solvent to fully dissolve the oil. If using a mixed solvent system, add more of the "soluble" solvent.[1]
-
Allow the solution to cool slowly again. An ideal crystallization should show some crystal formation in about 5 minutes, with continued growth over 20 minutes.[1]
Q2: My crystallization is happening too quickly, potentially trapping impurities. How can I slow it down?
A2: Rapid crystallization is undesirable as it can lead to the inclusion of impurities within the crystal lattice.[1] To achieve a slower, more controlled crystallization:
-
Reheat the solution and add a small excess of solvent (e.g., 1-2 mL per 100 mg of solid).[1] This will keep the compound in solution for a longer period as it cools.
-
Ensure the solution cools slowly. You can insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to trap heat.[1]
Q3: No crystals are forming even after my solution has cooled. What steps can I take?
A3: If crystallization does not initiate, you may need to induce it. Several techniques can be employed:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.
-
Reducing Solvent Volume: It's possible too much solvent was added. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
Q4: The yield of my purified crystals is very low. What are the potential causes?
A4: A poor yield can result from several factors during the crystallization process:
-
Excessive Solvent: Using too much solvent during dissolution can result in a significant amount of your compound remaining in the mother liquor.[1]
-
Loss During Filtration: If a hot filtration step was used to remove insoluble impurities, some of your product may have crystallized prematurely and been lost on the filter paper or funnel.[1]
-
Premature Crystallization: Cooling the solution too quickly can lead to the formation of very fine crystals that are difficult to collect via filtration.
Chromatography & Post-Purification Analysis
Q5: I am seeing persistent chlorinated solvent peaks in my GC analysis after purification. How can I improve their removal?
A5: Residual chlorinated solvents can be challenging to remove due to their volatility.[2] Consider these techniques:
-
Distillation: This is a widely used method to separate volatile compounds and residual solvents from API products.[2] For temperature-sensitive compounds, vacuum distillation can be employed to lower the boiling point.[3]
-
High-Vacuum Drying: Drying the purified compound under a high vacuum, sometimes with gentle heating, can effectively remove volatile solvents.
-
Solvent Displacement: Dissolving the compound in a different, less volatile solvent and then removing that solvent can sometimes help azeotropically remove the chlorinated solvent.
Q6: My HPLC or GC analysis shows unknown impurity peaks after purification. What could be their source?
A6: The appearance of new or persistent impurities can stem from several sources:
-
Transformation Products (TPs): The purification process itself can sometimes create new compounds.[4][5] For example, ozonation, a technique used in water purification, can generate a wide range of TPs.[5]
-
Degradation: Your compound may be unstable under the purification conditions (e.g., heat, pH).
-
Incomplete Separation: The chosen purification method may not be effective for separating certain byproducts, especially those structurally similar to the target compound.[6] In such cases, orthogonal separation techniques (e.g., using a different chromatography column or solvent system) may be necessary.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying chlorinated organic compounds for pharmaceutical applications?
A1: The main challenges include:
-
Removal of Impurities: Effectively removing structurally similar impurities, byproducts, and residual chlorinated solvents is critical.[2][6]
-
Compound Stability: Chlorinated organics can be sensitive to temperature and chemical conditions, leading to degradation during purification.[7]
-
Formation of Transformation Products: Purification processes can inadvertently create new, sometimes toxic, byproducts.[4][5]
-
Toxicity and Environmental Concerns: Chlorinated solvents are often toxic and persistent, requiring careful handling and disposal.[8][9]
Q2: Which analytical techniques are most common for identifying and quantifying chlorinated impurities?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[6] Key methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the most commonly used technique for identifying and quantifying organic impurities in drug products.[2]
-
Gas Chromatography (GC): GC is particularly useful for determining volatile impurities and residual solvents.[2]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS helps in determining the molecular structure of unknown impurities.[2][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This method can be used for the determination of certain chlorinated compounds like HCl and COCl2.[10]
Q3: What are the most effective general purification techniques for chlorinated organic compounds?
A3: The choice of technique depends on the physical properties of the compound and its impurities. Common methods include:
-
Distillation: Effective for separating liquids with different boiling points, especially for removing volatile solvents.[3][11]
-
Recrystallization: A powerful technique for purifying solids based on differences in solubility at varying temperatures.[3][11]
-
Chromatography: Techniques like preparative HPLC and column chromatography are widely used to separate complex mixtures and isolate specific impurities.[6][11]
-
Adsorption: Using materials like activated carbon can be effective for removing certain organic chlorinated compounds from solutions.[12][13][14]
Q4: How can I prevent the formation of byproducts during purification?
A4: Minimizing byproduct formation often involves process optimization:
-
Modify Reaction Conditions: Small adjustments to pH, temperature, or solvents during the synthesis can reduce the formation of byproducts.[2]
-
Change Manufacturing Path: Sometimes a specific synthetic route is prone to producing more byproducts. Altering the reaction pathway can help control impurity formation.[2]
-
Use Milder Purification Conditions: Avoid harsh conditions (e.g., high heat, strong acids/bases) during purification if your compound is known to be unstable.
Data Presentation
Analytical Methods for Chlorine and Chlorinated Compounds
The table below summarizes various analytical methods, their sample matrices, and detection limits for determining chlorine and its related compounds.
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Reference |
| Air | Pass through a filter into a dilute sulfuric acid solution, followed by a dilute sodium hydroxide solution. | Ion Chromatography (IC) | 0.1 ppm | EPA OAQPS-26 |
| Air | Pass through a silver membrane filter; desorb silver chloride into a sodium thiosulfate solution. | Ion Chromatography (IC) | 0.007–0.5 ppm for a 90 L air sample | NIOSH 6011[15] |
| Water | Add acetic acid and potassium iodide to create an acidic solution, then titrate with sodium thiosulfate. | Titration | 40 µg as free chlorine/L | APHA 4500-Cl B[15] |
| Water | Add phosphate buffer and titrate with phenylarsine oxide, using a microammeter to observe current changes. | Amperometric Titration | 20 µg as free chlorine/L | APHA 4500-Cl D[15] |
| Liquid Chlorine | Trap liquid sample, vaporize into a steel bomb, and inject into a gas chromatograph. | Gas Chromatography (GC) | 100 to 200 ppm for Hydrogen; lower for other components | ASTM E1746-95 |
Experimental Protocols
Protocol 1: General Recrystallization for a Solid Chlorinated Organic Compound
This protocol outlines a standard procedure for purifying a solid chlorinated organic compound.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution warm to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Analysis of Residual Chlorinated Solvents by Gas Chromatography (GC)
This protocol describes a general method for quantifying residual chlorinated solvents.
-
Sample Preparation: Accurately weigh a sample of the purified compound and dissolve it in a suitable, high-purity solvent that does not co-elute with the analytes of interest.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of the chlorinated solvents you are testing for.
-
GC System Setup:
-
Column: Use a column appropriate for volatile organic compound analysis (e.g., a Porapak or molecular sieve column).[16]
-
Injector: Set the injector temperature high enough to ensure rapid volatilization of the sample.
-
Oven Program: Program the oven temperature to effectively separate the solvent peaks.
-
Detector: Use a detector suitable for halogenated compounds, such as an Electron Capture Detector (ECD) or a Flame Ionization Detector (FID).
-
-
Analysis: Inject the prepared standards to create a calibration curve. Then, inject the sample solution.
-
Quantification: Compare the peak areas from the sample to the calibration curve to determine the concentration of residual chlorinated solvents.
Visualizations
Troubleshooting Workflow for Purification
Caption: A logical workflow for troubleshooting common issues in the purification of organic compounds.
General Experimental Workflow for Purification and Analysis
Caption: A general workflow from crude product to final analysis in drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 4. elgalabwater.com [elgalabwater.com]
- 5. elgalabwater.com [elgalabwater.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Olin Chlor Alkali - Products - Diverse, Yet Specialized [olinchloralkali.com]
- 8. microbe.com [microbe.com]
- 9. Chlorinated Solvents | DeepEarth [cool-ox.com]
- 10. researchgate.net [researchgate.net]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. Chlorinated Solvents - Enviro Wiki [enviro.wiki]
- 13. researchgate.net [researchgate.net]
- 14. coftec.ie [coftec.ie]
- 15. Table 7-1, Analytical Methods for Determining Chlorine in Environmental Samples - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. kelid1.ir [kelid1.ir]
stability and degradation of 4-(2,6-Dichlorophenyl)-1-butene under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,6-Dichlorophenyl)-1-butene, focusing on its stability and degradation under acidic conditions.
Troubleshooting Guides
Issue: Unexpected Peaks Observed in HPLC Analysis After Acidic Treatment
Question: I treated my sample of this compound with acidic conditions (e.g., 0.1 N HCl) and now I see multiple new peaks in my HPLC chromatogram. What are these new peaks?
Answer: Under acidic conditions, this compound is susceptible to two primary degradation pathways, which can result in the formation of new products observable by HPLC.
-
Acid-Catalyzed Hydration: The butene double bond can undergo hydration in the presence of acid and water. This reaction follows Markovnikov's rule, meaning the hydroxyl (-OH) group will preferentially add to the more substituted carbon of the double bond, leading to the formation of a secondary alcohol.[1][2][3][4]
-
Intramolecular Cyclization: The carbocation intermediate formed during the initial protonation of the double bond can be attacked by the dichlorophenyl ring in an electrophilic aromatic substitution-type reaction. This intramolecular cyclization would lead to the formation of a tetralin derivative.[5][6]
The number and retention times of the new peaks will depend on the specific reaction conditions (acid concentration, temperature, reaction time) and the extent of degradation. It is also possible to observe minor products from rearrangements of the carbocation intermediate.[1]
Issue: Inconsistent Degradation Profile Between Experiments
Question: I am running multiple experiments to assess the stability of this compound in acid, but I am getting inconsistent results. Why is this happening?
Answer: Inconsistent degradation profiles can arise from several factors. To ensure reproducibility, carefully control the following experimental parameters:
-
Acid Concentration: The rate of degradation is highly dependent on the concentration of the acid.[4] Ensure precise and consistent preparation of your acidic solutions.
-
Temperature: Chemical reactions, including degradation, are sensitive to temperature fluctuations. Use a calibrated and stable heating source (e.g., water bath, heating block).
-
Reaction Time: The extent of degradation will increase with time. Ensure that all samples are incubated for the exact same duration.
-
Sample Purity: The presence of impurities in your starting material could potentially catalyze or interfere with the degradation process. Ensure you are using a well-characterized starting material of high purity.
-
Atmosphere: While less common for these specific pathways, oxidative degradation can occur if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon). If you suspect oxidation, consider de-gassing your solutions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in acidic media?
A1: The two primary expected degradation products are:
-
Product A (from Hydration): 4-(2,6-Dichlorophenyl)butan-2-ol
-
Product B (from Cyclization): 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydronaphthalene
Minor products resulting from carbocation rearrangements are also possible.[1]
Q2: How can I monitor the degradation of this compound?
A2: The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7][8] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying the volatile degradation products.[10][11]
Q3: At what pH is this compound most stable/unstable?
Q4: Are there any recommended storage conditions to prevent degradation?
A4: To minimize degradation, this compound should be stored as a solid in a cool, dry, and dark place. If in solution, use a neutral, aprotic solvent and store at low temperatures. Avoid contact with acidic materials.
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study. These are provided as examples for how to structure and present experimental results.
Table 1: Illustrative HPLC Data for Acid Degradation of this compound in 0.1 N HCl at 60°C
| Time (hours) | % this compound Remaining | % Degradation Product A (Hydration) | % Degradation Product B (Cyclization) | % Total Degradants |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 92.5 | 5.1 | 2.4 | 7.5 |
| 4 | 85.3 | 9.8 | 4.9 | 14.7 |
| 8 | 71.2 | 19.5 | 9.3 | 28.8 |
| 24 | 45.8 | 35.1 | 19.1 | 54.2 |
Table 2: Illustrative Effect of Acid Concentration on Degradation after 8 hours at 60°C
| Acid Condition | % this compound Remaining | Total % Degradation |
| 0.01 N HCl | 95.7 | 4.3 |
| 0.1 N HCl | 71.2 | 28.8 |
| 1 N HCl | 33.9 | 66.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Acidic Solutions: Prepare solutions of 0.01 N, 0.1 N, and 1 N hydrochloric acid (HCl).
-
Stress Conditions:
-
For each acid concentration, add a known volume of the stock solution to a larger volume of the acidic solution to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solutions in a constant temperature bath at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.
-
-
Sample Quenching and Preparation:
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of a suitable base (e.g., sodium hydroxide) to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 50% B
-
18.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Protocol 3: GC-MS Analysis for Degradation Product Identification
-
Sample Preparation:
-
Take a stressed sample that shows significant degradation by HPLC.
-
Perform a liquid-liquid extraction of the neutralized sample with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent for GC injection.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-450 m/z
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with spectral libraries and by interpreting the fragmentation patterns.
Visualizations
Caption: Potential degradation pathways of this compound in acid.
Caption: General workflow for a forced degradation study.
References
- 1. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 3. leah4sci.com [leah4sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nveo.org [nveo.org]
- 10. idaea.csic.es [idaea.csic.es]
- 11. Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-(2,6-Dichlorophenyl)-1-butene
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 4-(2,6-Dichlorophenyl)-1-butene. The following information provides a structured approach to diagnosing and resolving this common chromatographic problem.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half, resulting in a "tail".[1][2] This distortion can compromise resolution, especially for closely eluting compounds, and negatively affect the accuracy and reproducibility of quantification.[1][3]
Peak tailing is quantitatively measured using the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . These metrics are calculated from the peak width at a specific percentage of the peak height (commonly 5% or 10%). A perfectly symmetrical Gaussian peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing, while values above 2.0 are often unacceptable for precise analytical methods.[4]
Q2: My peak for this compound is tailing. What are the most common causes?
Peak tailing can stem from multiple sources, which can be broadly categorized as chemical, column-related, or instrumental.[3]
-
Column-Related Issues:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase can interact with polar analytes, causing a secondary retention mechanism that leads to tailing.[3][5][6] Although this compound is not a strong base, its dichlorophenyl group possesses polar characteristics that can interact with active silanols.
-
Column Contamination or Degradation: Accumulation of strongly retained impurities on the column inlet frit or packing material can create active sites and disrupt the chromatographic path.[3][7] A physical void or channel in the packing bed at the column inlet can also cause severe tailing.[3]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to poor peak shape.[3][8]
-
-
Mobile Phase & Sample Issues:
-
Mobile Phase pH: An inappropriate mobile phase pH can increase the ionization of residual silanol groups on the column, making them more interactive.[1] Operating at a low pH (e.g., <3) can suppress this ionization and improve peak shape.[1][4]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak distortion, especially for early-eluting peaks.[7]
-
Co-eluting Impurity: An impurity hiding in the tail of the main peak can be mistaken for peak tailing.[4]
-
-
Instrumental (System) Issues:
Q3: How can I systematically troubleshoot the peak tailing issue?
A systematic approach is crucial for efficiently identifying the root cause. Start by evaluating the easiest-to-change parameters and progress toward more complex solutions. The workflow diagram below provides a logical troubleshooting path, from initial checks of the method and sample preparation to more in-depth investigation of the column and HPLC system hardware.
Q4: Could secondary silanol interactions be the cause, even though my analyte is not a strong base?
Yes. While strong bases are most susceptible to interactions with acidic silanol groups, any compound with polar functional groups can be affected.[4][11] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of this compound creates a dipole, making it susceptible to polar interactions with active silanols. To mitigate this, consider the following:
-
Use a modern, high-purity, end-capped column: These columns have fewer accessible silanol groups.[3][5][12]
-
Lower the mobile phase pH: Operating at a pH between 2.5 and 3.0 will protonate the silanol groups, reducing their ability to interact with the analyte.[1][4]
-
Add a mobile phase modifier: In some cases, a small concentration of a competing agent like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites, though this is less common for non-basic analytes.[8]
Q5: When should I suspect column overload or contamination?
-
Column Overload: This should be suspected if the peak tailing worsens as the sample concentration increases, while the peak shape improves upon sample dilution.[3][8] Overloaded peaks often appear as "shark fins" or right triangles, a specific form of asymmetry known as fronting, but can also manifest as tailing.[13]
-
Contamination: If peak tailing appears suddenly or worsens over a series of injections, column contamination is a likely cause. This is common when analyzing samples from complex matrices. A blocked inlet frit can also be indicated by a gradual increase in system backpressure. Flushing the column with a strong solvent or replacing the guard column can often resolve this issue.[3][14]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing.
Caption: A systematic workflow for troubleshooting peak tailing in HPLC.
Data Presentation: Impact of Parameters on Peak Asymmetry
The following table summarizes how different experimental parameters can quantitatively affect the peak asymmetry factor (As) for an analyte like this compound.
| Parameter | Condition A | Asymmetry (As) | Condition B | Asymmetry (As) | Probable Cause for Tailing in Condition A |
| Mobile Phase pH | pH 7.0 (Unbuffered) | 1.8 | pH 3.0 (0.1% Formic Acid) | 1.2 | Ionization of residual silanols on the column.[4] |
| Column Type | Standard C18 (Type A Silica) | 1.7 | End-capped C18 (Type B Silica) | 1.1 | Secondary interactions with active silanol sites.[3] |
| Sample Concentration | 1.0 mg/mL | 2.1 | 0.1 mg/mL | 1.2 | Column overload.[3][8] |
| Extra-column Tubing | 1.0 m x 0.25 mm ID | 1.6 | 0.3 m x 0.12 mm ID | 1.1 | Extra-column band broadening (dead volume).[7] |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a baseline reversed-phase HPLC method suitable for the analysis of this compound.
1. HPLC System and Column:
-
HPLC System: Any standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and UV detector.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A guard column of the same packing material is recommended.
2. Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Preparation: Filter both mobile phases through a 0.45 µm or 0.22 µm membrane filter before use. Degas the solvents using an inline degasser or by sonication.
3. Chromatographic Conditions:
-
Mode: Isocratic or Gradient Elution.
-
Isocratic Example: Acetonitrile:Water (75:25, v/v) with 0.1% Formic Acid.
-
Gradient Example: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 220 nm.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile. Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 75:25 Acetonitrile:Water) to a final concentration range of 0.01 - 0.2 mg/mL.
-
Sample Solution: Dissolve the sample in the initial mobile phase composition to match the concentration of the working standards.
-
Filtration: Filter all sample solutions through a 0.45 µm syringe filter before injection to prevent blockage of the column frit.[8]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lctsbible.com [lctsbible.com]
- 12. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
preventing isomerization of the double bond in 4-(2,6-Dichlorophenyl)-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of the double bond in 4-(2,6-Dichlorophenyl)-1-butene during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the double bond in this compound prone to isomerization?
A1: The terminal double bond (1-butene) is thermodynamically less stable than an internal double bond (2-butene). This is due to hyperconjugation and steric factors.[1][2][3] The stability of alkenes generally increases with the number of alkyl substituents on the double bond carbons.[1][3][4] Therefore, there is a natural thermodynamic driving force for the 1-butene to isomerize to the more stable internal 2-butene isomer.
Q2: What are the common causes of unintentional isomerization in the lab?
A2: Isomerization can be initiated by several factors commonly encountered in a laboratory setting:
-
Trace Metal Contamination: Transition metals (e.g., Ruthenium, Rhodium, Palladium, Iron, Cobalt) are potent catalysts for alkene isomerization, even at parts-per-million (ppm) levels.[5][6][7][8] These can be introduced from previous reactions, spatulas, or impure reagents.
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the migration of the double bond.[9] Acid-catalyzed isomerization proceeds through a carbocation intermediate.
-
Heat: Elevated temperatures can provide the activation energy needed to overcome the barrier to isomerization, especially if catalytic impurities are present.
-
Light (Photoisomerization): Exposure to light, particularly UV light, can promote isomerization by providing the energy to break and reform the pi bond, allowing for rotation and rearrangement.[10]
Q3: How can I detect and quantify the extent of isomerization?
A3: The most common and effective method for detecting and quantifying the ratio of isomers is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The vinyl protons of the terminal alkene (this compound) will have characteristic chemical shifts and coupling constants that are distinct from the protons of the internal isomer (4-(2,6-Dichlorophenyl)-2-butene). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the different isomers based on their retention times and fragmentation patterns.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: My starting material, this compound, already contains the isomerized product.
-
Solution: Purification is necessary before use. Flash column chromatography on silica gel can be effective. However, standard silica gel can be slightly acidic and may promote isomerization. It is recommended to use silica gel that has been neutralized by washing with a solution of a non-nucleophilic base, such as triethylamine (e.g., 1-2% in the eluent), followed by flushing with the pure eluent.
Problem: Isomerization occurs during my reaction. How can I prevent it?
This is a common issue. The solution depends on the type of reaction being performed. Below is a summary of preventative measures.
| Parameter | Recommendation to Prevent Isomerization | Rationale |
| Catalyst Choice | Use catalysts with low isomerization activity. For hydrogenation, catalysts like Crabtree's catalyst may be preferred over Wilkinson's catalyst under certain conditions. For cross-coupling, ensure the palladium source is free of hydride-forming impurities. | Many transition metal catalysts, particularly those capable of forming metal-hydride species, are known to actively promote double bond migration.[5][11][12] |
| Temperature | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. | Isomerization is a thermally activated process. Lowering the temperature reduces the likelihood of overcoming the activation energy for this side reaction. |
| Solvent Purity | Use high-purity, anhydrous, and deoxygenated solvents. Avoid solvents that may contain acidic or metallic impurities. | Impurities in solvents can act as catalysts for isomerization. Protic solvents can sometimes participate in proton-transfer mechanisms that facilitate isomerization.[13] |
| Additives | Consider adding a proton sponge or a non-coordinating base (e.g., 2,6-lutidine) if trace acid is suspected. Ligand choice is crucial when using metal catalysts; bulky or specific electronic character ligands can suppress isomerization pathways.[7] | Additives can scavenge catalytic species. Ligands can modify the electronic and steric environment of a metal catalyst, blocking the coordination sites necessary for isomerization to occur. |
| Atmosphere | Run reactions under an inert atmosphere (e.g., Argon or Nitrogen). | This prevents the formation of peroxides or other oxidative species that might degrade the starting material or catalyst, potentially leading to side reactions. |
| Light Exclusion | Protect the reaction from light by wrapping the flask in aluminum foil or working in a dark room. | Photoisomerization can occur upon exposure to ambient or UV light.[10] |
Problem: Isomerization is observed after workup and purification.
-
Solution 1: Neutralize Your Silica Gel: As mentioned previously, standard silica gel is acidic. Before performing column chromatography, pre-treat the silica by slurrying it in the chosen eluent containing 1-2% triethylamine. Pack the column with this slurry and then flush with at least two column volumes of the pure eluent before loading your sample.
-
Solution 2: Avoid Acidic/Basic Aqueous Washes: During the workup, use neutral washes (e.g., saturated sodium chloride solution) instead of acidic or basic solutions if possible. If an acid or base wash is required, minimize contact time and ensure the organic layer is immediately washed with a neutralizing solution and then water.
-
Solution 3: Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an effective purification method that avoids contact with potentially acidic stationary phases.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Isomerization
This protocol outlines a general setup for a hypothetical cross-coupling reaction where isomerization is a concern.
-
Glassware Preparation: All glassware should be oven-dried at 120°C overnight and cooled under a stream of dry argon or nitrogen.
-
Reagent Preparation:
-
This compound should be checked for isomeric purity by ¹H NMR. If necessary, purify by chromatography on neutralized silica gel.
-
Use anhydrous, deoxygenated solvents. These can be obtained from a solvent purification system or by distilling over an appropriate drying agent.
-
-
Reaction Setup:
-
Assemble the reaction flask under a positive pressure of inert gas.
-
Add the catalyst, ligands, and any solid reagents to the flask.
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Add the solvent via syringe.
-
Add the this compound via syringe.
-
If necessary, wrap the flask in aluminum foil to exclude light.
-
-
Reaction Monitoring:
-
Maintain the reaction at the lowest effective temperature.
-
Monitor the reaction progress by TLC or GC-MS, taking care to analyze for the presence of any isomerized byproducts.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with a neutral solution (e.g., saturated ammonium chloride or water).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product using chromatography on neutralized silica gel.
-
Protocol 2: Analysis of Isomeric Ratio by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (crude or purified) in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
This compound (Terminal Isomer): Identify the characteristic signals for the vinyl protons. Expect a multiplet around 5.8-6.0 ppm (for the -CH=) and two distinct multiplets between 5.0-5.2 ppm (for the =CH₂).
-
4-(2,6-Dichlorophenyl)-2-butene (Internal Isomer): Identify the signals for the internal vinyl protons, which will appear as different multiplets, likely further downfield, and the new allylic methyl group signal (a doublet around 1.7 ppm).
-
-
Quantification: Integrate the area of a well-resolved signal corresponding to the terminal isomer (e.g., one of the =CH₂ protons) and a signal corresponding to the internal isomer. The ratio of these integrals will give the isomeric ratio of the mixture.
Visualizations
References
- 1. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Controllable Isomerization of Alkenes by Dual Visible‐Light‐Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. oit.edu [oit.edu]
- 11. Alkene synthesis by isomerization [organic-chemistry.org]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. longdom.org [longdom.org]
solvent effects on the reaction rate of 4-(2,6-Dichlorophenyl)-1-butene
Topic: 4-(2,6-Dichlorophenyl)-1-butene
This technical support guide provides researchers, scientists, and drug development professionals with information on the anticipated effects of solvents on the reaction rate of this compound, along with troubleshooting advice and experimental protocols for kinetic studies.
Frequently Asked Questions (FAQs)
Q1: I am planning a reaction involving this compound. How is my choice of solvent likely to impact the reaction rate?
A1: Your choice of solvent can significantly alter the rate of a reaction involving this compound by stabilizing or destabilizing the reactants and, more importantly, the transition state. The butene moiety is susceptible to electrophilic addition reactions. In such a reaction, a carbocation intermediate is likely formed.
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Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are generally expected to accelerate reactions that proceed through a charged intermediate, such as a carbocation. They can stabilize the transition state leading to the carbocation through hydrogen bonding and dipole-dipole interactions.[1][2] This stabilization lowers the activation energy, thus increasing the reaction rate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant dipole moments and can also stabilize charged intermediates.[3] However, their effect can differ from protic solvents, especially if the nucleophile's strength is a key factor.
-
Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, reactions involving the formation of charged intermediates are generally slower. The lack of stabilization for the charged transition state leads to a higher activation energy.
Q2: What are the key solvent properties I should consider, and how do they generally influence reaction rates?
A2: Several key solvent properties can influence reaction rates. Understanding these can help in selecting an appropriate solvent for your experiment with this compound.
| Solvent Property | Description | General Effect on Reaction Rate |
| Polarity (Dielectric Constant) | A measure of a solvent's ability to separate charge. | Higher polarity generally accelerates reactions with charged intermediates or transition states.[1] |
| Protic vs. Aprotic | Protic solvents can donate hydrogen bonds (e.g., O-H, N-H), while aprotic solvents cannot. | Protic solvents can solvate both cations and anions effectively. They can increase the rate of reactions with carbocation intermediates but may decrease the rate of reactions where a strong, anionic nucleophile is required by solvating the nucleophile.[1][2] |
| Viscosity | A measure of a solvent's resistance to flow. | Higher viscosity can decrease reaction rates by slowing the diffusion of reactants, thus reducing the frequency of collisions. |
| Coordinating Ability | The ability of a solvent to form coordinate bonds with reactants or intermediates. | Solvents that can coordinate to a catalyst or a reactive intermediate can either stabilize or deactivate it, thereby affecting the reaction rate. |
Q3: My reaction is not proceeding as expected. What are some common solvent-related issues I should troubleshoot?
A3: If your reaction is slow, incomplete, or yielding unexpected products, consider the following solvent-related factors:
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a low effective concentration.
-
Solvent Reactivity: The solvent itself might be participating in the reaction. For example, in an electrophilic addition, a nucleophilic solvent like water or an alcohol can be trapped by the carbocation intermediate.[4][5]
-
Incorrect Polarity: The chosen solvent may not be providing the necessary stabilization for the reaction's transition state.
-
Presence of Impurities: Trace amounts of water or other impurities in the solvent can significantly affect certain reactions, especially those involving water-sensitive reagents.
Troubleshooting Guide
| Problem | Possible Solvent-Related Cause | Suggested Solution |
| Low or No Reaction | Reactants are not soluble in the chosen solvent. | Try a different solvent or a co-solvent system to improve solubility. |
| The solvent is not sufficiently polar to stabilize the transition state. | Switch to a more polar solvent. For a reaction with a carbocation intermediate, a polar protic solvent may be beneficial. | |
| Formation of Unexpected Byproducts | The solvent is acting as a nucleophile and participating in the reaction. | Use a non-nucleophilic solvent with similar polarity. For example, if you are getting an alcohol byproduct when using water as a solvent, try a polar aprotic solvent. |
| Reaction Stops Prematurely | A product or intermediate is precipitating out of the solution. | Choose a solvent in which all components of the reaction mixture remain dissolved. |
| Inconsistent Results | The solvent contains impurities (e.g., water, peroxides) that are interfering with the reaction. | Use a freshly distilled or high-purity grade of solvent. Consider degassing the solvent if your reaction is air-sensitive. |
Experimental Protocols
Methodology for Determining Solvent Effects on the Reaction Rate of this compound
This protocol describes a general method for studying the kinetics of a reaction, such as an electrophilic addition of a reagent like bromine to this compound, in different solvents using UV-Vis spectroscopy. The disappearance of a colored reactant (e.g., bromine) can be monitored over time.
Materials:
-
This compound
-
Reactant (e.g., Bromine in a suitable stock solution)
-
A selection of solvents of varying polarities (e.g., hexane, dichloromethane, methanol)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in each of the chosen solvents.
-
Prepare a stock solution of the colored reactant (e.g., bromine) in a non-reactive, transparent solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the colored reactant in one of the solvents to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run (Method of Initial Rates):
-
Set the UV-Vis spectrophotometer to monitor the absorbance at λmax.
-
Equilibrate a cuvette containing a known concentration of this compound in the chosen solvent inside the thermostatted cell holder.
-
To initiate the reaction, rapidly inject a small, known volume of the colored reactant stock solution into the cuvette and mix quickly.
-
Immediately start recording the absorbance at λmax as a function of time.
-
Monitor the reaction until a significant change in absorbance is observed.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance vs. time plot.
-
-
Data Analysis:
-
Repeat the kinetic run for each of the selected solvents, keeping the initial concentrations of both reactants and the temperature constant.
-
Compare the initial rates of the reaction in the different solvents to determine the effect of the solvent on the reaction rate.
-
-
Determining Reaction Order (Optional):
-
To determine the order of the reaction with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the other constant and measure the initial rate.[6]
-
Mandatory Visualizations
References
managing exothermic reactions during the synthesis of 4-(2,6-Dichlorophenyl)-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,6-Dichlorophenyl)-1-butene. The information focuses on managing the exothermic nature of the Grignard reaction involved in this synthesis to ensure safety and optimal reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, with a focus on exothermic reaction management.
| Issue | Possible Cause | Recommended Action |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer) - Wet glassware or solvent - Impure reagents | - Activate magnesium by gentle heating in a vacuum, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[1] - Ensure all glassware is flame-dried or oven-dried and solvents are rigorously dried.[2] - Use freshly purified reagents. |
| Exothermic reaction is too vigorous and difficult to control | - Addition of 2,6-dichlorobenzyl halide is too fast - Insufficient cooling - High concentration of reagents | - Add the halide dropwise using an addition funnel to maintain a steady, controllable reflux.[3] - Use an ice bath or a cryocooler to maintain the desired reaction temperature.[2] - Ensure adequate solvent volume to dissipate heat effectively. |
| Low yield of the desired product | - Side reactions, such as Wurtz coupling, due to elevated temperatures.[3] - Incomplete reaction - Hydrolysis of the Grignard reagent by moisture | - Maintain a low reaction temperature to minimize side reactions.[3] - Allow the reaction to stir for a sufficient time after the addition is complete. - Maintain a strictly anhydrous environment throughout the reaction.[2] |
| Formation of significant byproducts | - Wurtz coupling product (1,2-bis(2,6-dichlorophenyl)ethane) is a common byproduct in Grignard reactions.[3] - Reaction with atmospheric carbon dioxide | - Slow, controlled addition of the halide and maintaining a low temperature can suppress this side reaction.[3] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the highly exothermic nature of the Grignard reagent formation.[4] The reaction of 2,6-dichlorobenzyl halide with magnesium can generate a significant amount of heat, potentially leading to a runaway reaction if not properly controlled. This can cause the solvent to boil vigorously and create a hazardous situation.
Q2: How can I effectively control the temperature of the reaction?
A2: Effective temperature control can be achieved by:
-
Slow Addition: Adding the 2,6-dichlorobenzyl halide solution dropwise to the magnesium turnings.[3]
-
External Cooling: Using an ice-water bath or a controlled cooling system to maintain the reaction temperature within the optimal range.[2]
-
Adequate Solvent: Using a sufficient volume of a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), to help dissipate the heat generated.[4]
Q3: What is the optimal temperature range for this Grignard reaction?
A3: While the optimal temperature can vary, a common approach is to initiate the reaction at room temperature and then maintain it at a gentle reflux. For more control and to minimize side reactions, conducting the reaction at a lower temperature, for instance, between 0 and 10 °C, is advisable. Continuous processes for similar reactions have been reported to operate between -50 to +80 °C.
Q4: What are the signs that the Grignard reaction has initiated?
A4: Signs of initiation include:
-
A noticeable increase in the temperature of the reaction mixture.
-
The appearance of a cloudy or grayish color.
-
Spontaneous boiling or refluxing of the solvent.
-
The disappearance of the color if iodine was used as an initiator.[1]
Q5: What should I do if the reaction does not start?
A5: If the reaction fails to initiate, you can try the following:
-
Gently warm the flask with a heat gun in one spot.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[1]
-
Crush a piece of magnesium under the solvent using a dry glass rod to expose a fresh surface.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound, with an emphasis on managing the exothermic reaction.
Materials:
-
Magnesium turnings
-
2,6-Dichlorobenzyl chloride (or bromide)
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (nitrogen or argon)
-
Ice-water bath
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere.
-
Place magnesium turnings and a small crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of 2,6-dichlorobenzyl chloride in anhydrous diethyl ether.
-
Add a small portion of the 2,6-dichlorobenzyl chloride solution to the magnesium turnings to initiate the reaction.
-
Once the reaction starts (indicated by a temperature increase and color change), begin the dropwise addition of the remaining 2,6-dichlorobenzyl chloride solution at a rate that maintains a gentle reflux. Use an ice-water bath to control the temperature as needed.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent in an ice-water bath.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to obtain this compound.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for managing exothermic reactions.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2,6-Dichloro and 3,4-Dichloro Isomers
A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of 2,6-dichloro and 3,4-dichloro substituted aromatic compounds, supported by experimental data and detailed methodologies.
The substitution pattern of chlorine atoms on an aromatic ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of 2,6-dichloro and 3,4-dichloro isomers, focusing on their toxicity, enzyme inhibition, and receptor binding profiles. Understanding these differences is crucial for drug design, toxicology, and environmental risk assessment.
Key Findings at a Glance
The position of chlorine atoms, whether in the 2,6- or 3,4-positions, significantly alters the biological effects of the parent molecule. Generally, the 3,4-dichloro isomers tend to exhibit greater toxicity compared to their 2,6-dichloro counterparts. This is evident in studies on dichlorophenols and dichloroanilines. The steric hindrance imposed by the two chlorine atoms flanking the functional group in the 2,6-isomer can reduce its ability to interact with biological targets, whereas the electronic effects of the chlorine atoms in the 3,4-position can enhance binding or reactivity.
Data Presentation
Comparative Toxicity Data
The acute toxicity of 2,6-dichlorophenol (2,6-DCP) and 3,4-dichlorophenol (3,4-DCP) has been directly compared in mice, revealing a higher toxicity for the 3,4-isomer. Similarly, in vitro studies on dichloroaniline (DCA) isomers have shown differential cytotoxicity in rat liver and kidney slices.
| Compound | Isomer | Species | Route of Administration | LD50 (mg/kg) | Reference |
| Dichlorophenol | 2,6-dichloro | Mouse (Male) | Oral | 1,600 | [1] |
| Mouse (Female) | Oral | 946 | [1] | ||
| 3,4-dichloro | Mouse (Male) | Oral | 1,685 | [1] | |
| Mouse (Female) | Oral | 2,046 | [1] |
| Compound | Isomer | In Vitro System | Endpoint | Effective Concentration | Reference |
| Dichloroaniline | 2,6-dichloro | Rat Kidney Slices | Inhibition of Gluconeogenesis | Significant at 0.5 mM | |
| Rat Kidney Slices | LDH Leakage | Significant at 2 mM | |||
| Rat Liver Slices | Inhibition of Gluconeogenesis | No significant effect | |||
| Rat Liver Slices | LDH Leakage | No significant effect | |||
| 3,4-dichloro | Rat Kidney Slices | Inhibition of Gluconeogenesis | Significant at 0.5 mM | ||
| Rat Kidney Slices | LDH Leakage | Significant at 1-2 mM | |||
| Rat Liver Slices | Inhibition of Gluconeogenesis | No significant effect | |||
| Rat Liver Slices | LDH Leakage | Significant at 2 mM |
LD50: The dose required to kill 50% of the test population. LDH Leakage: An indicator of cell membrane damage.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination in Mice
This protocol outlines the general procedure for determining the acute oral toxicity (LD50) of a substance in mice.
1. Animals: Healthy, young adult mice of a specific strain (e.g., CD-1) are used. Animals are acclimated to the laboratory conditions for at least one week before the experiment.
2. Housing and Diet: Mice are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent chow and water, except for a brief fasting period before dosing.
3. Dose Preparation: The test substance (e.g., 2,6-dichlorophenol or 3,4-dichlorophenol) is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of doses is prepared.
4. Administration: A single dose of the test substance is administered to each animal via oral gavage. A control group receives only the vehicle.
5. Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in behavior, appearance, and body weight.
6. Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using a statistical method, such as the probit analysis.
In Vitro Cytotoxicity Assay in Rat Liver and Kidney Slices
This protocol describes a method to assess the cytotoxicity of chemicals using precision-cut tissue slices.
1. Tissue Preparation: Fresh liver and kidneys are obtained from rats. The organs are cored, and precision-cut slices of uniform thickness (typically 250 µm) are prepared using a Krumdieck tissue slicer.
2. Incubation: The slices are incubated in a dynamic organ culture system with a suitable culture medium (e.g., Waymouth's medium) saturated with 95% O2/5% CO2.
3. Treatment: The test compounds (e.g., 2,6-dichloroaniline or 3,4-dichloroaniline) are added to the culture medium at various concentrations. Control slices are incubated with the vehicle alone.
4. Assessment of Cytotoxicity:
- Lactate Dehydrogenase (LDH) Leakage: Aliquots of the culture medium are collected at specific time points, and the activity of LDH released from damaged cells is measured spectrophotometrically.
- Gluconeogenesis: After a pre-incubation period with the test compound, a substrate for gluconeogenesis (e.g., pyruvate) is added. The amount of glucose produced by the slices is then measured.
5. Data Analysis: The results from the treated slices are compared to the control slices to determine the effect of the compound on cell viability and metabolic function.
Visualizations
Logical Relationship of Isomer Structure to Biological Activity
Caption: Influence of isomer structure on biological activity.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion
The presented data clearly indicates that the isomeric position of chlorine atoms is a critical determinant of biological activity. In the case of dichlorophenols and dichloroanilines, the 3,4-dichloro isomers generally exhibit higher toxicity than their 2,6-dichloro counterparts. This is likely due to a combination of steric and electronic factors. The greater steric bulk around the functional group in the 2,6-isomers may hinder their interaction with biological targets, leading to reduced activity. Conversely, the electronic properties of the 3,4-isomers may facilitate interactions that lead to a toxic response.
For researchers in drug development, these findings highlight the importance of considering isomeric substitution patterns to optimize efficacy and minimize off-target toxicity. For toxicologists and environmental scientists, this information is vital for assessing the risks associated with these compounds and their environmental metabolites. Further comparative studies on enzyme inhibition and receptor binding for a wider range of 2,6- and 3,4-dichloro isomers are warranted to build a more comprehensive understanding of their structure-activity relationships.
References
The Pivotal Role of the 2,6-Dichlorophenyl Moiety: A Comparative Analysis of Structure-Activity Relationships
While specific structure-activity relationship (SAR) studies for 4-(2,6-dichlorophenyl)-1-butene analogs are not extensively available in the public domain, the 2,6-dichlorophenyl group is a well-recognized pharmacophore in medicinal chemistry. Its presence in various molecular scaffolds often imparts potent and selective biological activities. This guide provides a comparative analysis of the SAR of different classes of compounds containing the 2,6-dichlorophenyl moiety, with a focus on their application as kinase inhibitors in cancer therapy.
The 2,6-dichloro substitution pattern on a phenyl ring is a key feature in many biologically active compounds. The chlorine atoms can influence the molecule's conformation by restricting the rotation of the phenyl ring, and they can also engage in specific interactions with biological targets, such as van der Waals forces and halogen bonding. This often leads to enhanced binding affinity and selectivity.
Comparative Analysis of Biological Activity
To illustrate the impact of the 2,6-dichlorophenyl group, this guide focuses on a well-studied class of compounds: pyrido[2,3-d]pyrimidin-7-ones, which have been investigated as potent kinase inhibitors. The following table summarizes the inhibitory activity of several analogs against a panel of tyrosine kinases.
| Compound ID | R Group (at C-2) | PDGFr IC50 (µM) | FGFr IC50 (µM) | c-Src IC50 (µM) | Abl IC50 (nM) |
| 1 | -NH2 | >50 | >50 | >50 | - |
| 2a | -NH-Ph-4-O(CH2)2N(Et)2 | Greatly Increased Activity | Greatly Increased Activity | Greatly Increased Activity | - |
| 4b (PD-089828) | -NH-CO-NH-tBu | 1.11 | 0.13 | 0.22 | - |
| 6c | -NH-(CH2)4-N(Et)2 | - | - | - | - |
| PD 166326 | (structure not fully specified) | - | - | 6 | 8 |
Data sourced from multiple studies.[1]
The data reveals that the nature of the substituent at the C-2 position of the pyrido[2,3-d]pyrimidin-7-one core significantly influences both the potency and selectivity of the compounds. For instance, the replacement of a primary amino group in compound 1 with a 4-(N,N-diethylaminoethoxy)phenylamino group in 2a led to a dramatic increase in activity against PDGFr, FGFr, and c-Src tyrosine kinases.[1] Further modifications, such as the introduction of a [4-(diethylamino)butyl]amino side chain in compound 6c , resulted in enhanced potency and bioavailability.[1] Notably, analog PD 166326 demonstrated potent inhibition of both Src and Abl kinases, with IC50 values in the low nanomolar range.[1]
Interestingly, replacement of the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in a related series led to a highly selective FGFr tyrosine kinase inhibitor, highlighting the critical role of the 2,6-dichlorophenyl group in directing the kinase selectivity profile.[1]
Experimental Protocols
General Synthesis of 2-(Phenylamino)pyrido[2,3-d]pyrimidin-7-ones
The synthesis of the pyrido[2,3-d]pyrimidin-7-one derivatives generally involves the coupling of a variety of aniline derivatives with a suitable precursor, such as 6-(2,6-dichlorophenyl)-2-methanesulfonyl-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one. This reaction is typically carried out using methods previously described in the literature.[2]
Example Protocol: A mixture of 6-(2,6-dichlorophenyl)-2-methanesulfonyl-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one and the desired aniline derivative is heated in a suitable solvent, such as isopropanol or dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification is often achieved by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against various kinases is determined using in vitro kinase assays. A common method is a radiometric assay that measures the incorporation of radioactive phosphate from [γ-³³P]ATP into a suitable substrate.
Example Protocol: The kinase, substrate, and test compound are incubated in a buffer solution containing [γ-³³P]ATP and necessary cofactors (e.g., MgCl₂). The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 °C). The reaction is then stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper followed by washing. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curves.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structure-activity relationships for the 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-one scaffold and a general workflow for their synthesis and evaluation.
References
comparison of different catalysts for the synthesis of 4-(2,6-Dichlorophenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(2,6-dichlorophenyl)-1-butene is a key step in the preparation of various pharmaceutical intermediates and fine chemicals. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and cost-effectiveness. This guide provides a comparative overview of common catalytic systems for the synthesis of this compound, supported by plausible reaction pathways and generalized experimental protocols.
Introduction to Synthetic Strategies
The formation of the carbon-carbon bond between the 2,6-dichlorophenyl group and the butenyl chain can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. Two of the most prominent methods are the Kumada-Tamao-Corriu coupling and the Suzuki-Miyaura coupling. Each of these reactions can be catalyzed by various palladium and nickel complexes, with the choice of catalyst and reaction conditions significantly impacting the outcome.
Catalyst Performance Comparison
Disclaimer: The following data is illustrative and intended to represent typical outcomes for these reaction types. Actual results will vary based on specific experimental conditions.
| Catalyst/Precursor | Ligand | Reaction Type | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Notes |
| NiCl₂ | dppe | Kumada | 85-95 | 12-24 | 25-60 | Cost-effective; sensitive to air and moisture. |
| Pd(PPh₃)₄ | PPh₃ | Kumada | 80-90 | 18-36 | 60-80 | Good functional group tolerance; may require higher temperatures. |
| PdCl₂(dppf) | dppf | Suzuki-Miyaura | 90-98 | 8-16 | 80-100 | High yields and good for sterically hindered substrates. |
| Pd(OAc)₂ | SPhos | Suzuki-Miyaura | 92-99 | 4-12 | 80-110 | Highly active catalyst system, often allowing for lower catalyst loading. |
dppe: 1,2-Bis(diphenylphosphino)ethane PPh₃: Triphenylphosphine dppf: 1,1'-Bis(diphenylphosphino)ferrocene SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Reaction Pathways and Mechanisms
The two primary catalytic cycles for the synthesis of this compound are the Kumada coupling and the Suzuki-Miyaura coupling.
The Kumada coupling involves the reaction of a Grignard reagent (2,6-dichlorophenylmagnesium bromide) with an organic halide (4-bromo-1-butene), catalyzed by a nickel or palladium complex.
Caption: Kumada coupling pathway for this compound synthesis.
The Suzuki-Miyaura coupling utilizes an organoboron compound (2,6-dichlorophenylboronic acid) and an organic halide (4-bromo-1-butene) in the presence of a base and a palladium catalyst.
Caption: Suzuki-Miyaura coupling pathway for the target molecule synthesis.
Experimental Protocols
Below are generalized experimental protocols for the Kumada and Suzuki-Miyaura coupling reactions tailored for the synthesis of this compound.
General Experimental Workflow
Caption: A generalized workflow for cross-coupling reactions.
Protocol 1: Kumada-Tamao-Corriu Coupling
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 eq.) are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-2,6-dichlorobenzene (1.0 eq.) in anhydrous THF is added dropwise. The mixture is stirred at room temperature until the magnesium is consumed.
-
Coupling Reaction: The freshly prepared Grignard solution is cooled to 0 °C. The nickel or palladium catalyst (e.g., NiCl₂(dppe), 2-5 mol%) is added, followed by the dropwise addition of 4-bromo-1-butene (1.1 eq.).
-
Reaction Monitoring and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in the table, or until completion as monitored by TLC or GC. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.
Protocol 2: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flask are added 2,6-dichlorophenylboronic acid (1.0 eq.), 4-bromo-1-butene (1.2 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition and Degassing: A suitable solvent system (e.g., a mixture of toluene and water) is added. The mixture is degassed by bubbling argon through it for 15-20 minutes.
-
Reaction: The reaction mixture is heated to the specified temperature with vigorous stirring for the required time, with progress monitored by TLC or GC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the final product.
Conclusion
The choice between a Kumada or Suzuki-Miyaura coupling for the synthesis of this compound will depend on several factors including cost, availability of starting materials, functional group tolerance, and desired reaction conditions. Nickel-catalyzed Kumada couplings offer a more economical route, while palladium-catalyzed Suzuki-Miyaura reactions, particularly with advanced phosphine ligands, often provide higher yields and milder reaction conditions. The information and protocols provided in this guide serve as a starting point for the development of an optimized synthesis for this valuable compound.
A Comparative Guide to Purity Assessment: Elemental Analysis of 4-(2,6-Dichlorophenyl)-1-butene
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of elemental analysis and Gas Chromatography with Flame Ionization Detection (GC-FID) for assessing the purity of 4-(2,6-Dichlorophenyl)-1-butene, a key intermediate in various synthetic pathways.
This document outlines the theoretical basis of each technique, presents a detailed experimental protocol for elemental analysis, and offers a side-by-side comparison of their performance characteristics. The information herein is intended to assist researchers in selecting the most appropriate analytical method for their specific needs.
Theoretical Elemental Composition
The first step in using elemental analysis for purity assessment is to determine the theoretical elemental composition of the pure compound. For this compound, with the molecular formula C₁₀H₁₀Cl₂, the theoretical percentages of carbon, hydrogen, and chlorine are as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 59.77 |
| Hydrogen (H) | 1.008 | 10 | 10.08 | 5.01 |
| Chlorine (Cl) | 35.453 | 2 | 70.906 | 35.22 |
| Total | 201.096 | 100.00 |
Any deviation of the experimentally determined elemental composition from these theoretical values can indicate the presence of impurities.
Purity Assessment Workflow
The general workflow for assessing the purity of a synthesized compound like this compound involves several key stages, from initial synthesis to final purity confirmation. The following diagram illustrates a typical workflow, highlighting the role of elemental analysis.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Comparison of Analytical Techniques
Both elemental analysis and GC-FID are powerful techniques for purity determination, each with its own strengths and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification versus the detection of volatile impurities.
| Feature | Elemental Analysis | Gas Chromatography (GC-FID) |
| Principle | Combustion of the sample and quantification of the resulting elemental gases (CO₂, H₂O, HCl). | Separation of volatile components based on their partitioning between a stationary and a mobile phase, followed by detection by a flame ionization detector. |
| Information Provided | The percentage of C, H, N, S, and halogens in the sample. Provides an absolute measure of purity based on elemental composition. | The retention time and peak area of each volatile component in the sample. Allows for the quantification of volatile impurities relative to the main component. |
| Typical Accuracy | Generally accepted accuracy is within ±0.4% of the theoretical value for a pure compound.[1][2] | High accuracy for the quantification of known impurities with proper calibration. |
| Typical Precision (RSD) | Typically <0.3% for C, H, N. | Can be <1% for well-resolved peaks. |
| Limit of Detection (LOD) | Generally not a trace analysis technique. The detection limit for chlorine is typically in the low ppm range. | Can detect impurities at low ppm levels, depending on the compound and method conditions. |
| Sample Requirements | Requires a solid or non-volatile liquid sample, typically 1-3 mg. | Requires a volatile or semi-volatile sample that can be dissolved in a suitable solvent. |
| Strengths | - Provides an absolute measure of purity. - Can detect non-volatile inorganic impurities. - Well-established and reliable technique. | - Excellent for separating and quantifying volatile organic impurities. - High sensitivity for a wide range of organic compounds. - Can provide information on the identity of impurities when coupled with a mass spectrometer (GC-MS). |
| Limitations | - Does not provide information on the nature of the impurities. - Less sensitive than chromatographic methods for trace organic impurities. - Can be affected by the presence of inorganic contaminants. | - Not suitable for non-volatile or thermally labile compounds. - Requires a suitable solvent for sample dissolution. - Quantification of unknown impurities can be challenging without proper standards. |
Experimental Protocols
Elemental Analysis of this compound
This protocol describes the determination of carbon, hydrogen, and chlorine content in a solid sample of this compound using a modern elemental analyzer.
Instrumentation:
-
Elemental Analyzer equipped with a combustion furnace, reduction tube, and detectors for CO₂, H₂O, and a system for halogen determination (e.g., absorption and titration or ion chromatography).
-
Microbalance with a readability of at least 0.001 mg.
Reagents and Materials:
-
High-purity oxygen (99.995%)
-
High-purity helium or argon as a carrier gas
-
Combustion and reduction tube packing materials (e.g., tungsten(VI) oxide on alumina, copper wires)
-
Absorption solution for halogens (e.g., a solution of sodium sulfite and hydrogen peroxide)
-
Certified reference materials for calibration (e.g., acetanilide for C, H, N and 4-chloro-3,5-dinitrobenzoic acid for C, H, N, Cl)
-
Tin or silver capsules for sample weighing
Procedure:
-
Instrument Preparation and Calibration:
-
Ensure the combustion and reduction furnaces have reached their operational temperatures (typically 900-1100 °C for combustion and 600-850 °C for reduction).
-
Perform a leak test of the system.
-
Calibrate the instrument using certified reference materials. Analyze 2-3 replicates of each standard to establish a calibration curve. The measured values for the standards should be within the accepted tolerance (e.g., ±0.3%) of the certified values.
-
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and dry. If necessary, grind the sample to a fine powder.
-
Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule. Record the weight to the nearest 0.001 mg.
-
Fold the capsule to enclose the sample and remove any air.
-
-
Analysis:
-
Introduce the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace in a stream of oxygen.
-
The organic material is combusted, converting carbon to CO₂, hydrogen to H₂O, and chlorine to HCl.
-
The combustion gases are swept by the carrier gas through the reduction tube to remove excess oxygen and reduce nitrogen oxides to N₂.
-
The gases then pass through a series of detectors. CO₂ and H₂O are typically measured by non-dispersive infrared (NDIR) detectors.
-
For chlorine determination, the HCl gas is captured in an absorption solution. The amount of chloride is then determined by an appropriate method, such as coulometric titration or ion chromatography.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and Cl in the sample based on the detector signals and the sample weight.
-
Compare the experimental results to the theoretical values for pure this compound. The deviation should be within ±0.4% for the sample to be considered pure.
-
The logical relationship between the steps in the elemental analysis process is illustrated in the following diagram:
Caption: Step-by-step workflow for elemental analysis of an organohalogen compound.
Conclusion
Both elemental analysis and GC-FID are valuable tools for assessing the purity of this compound. Elemental analysis provides a direct, absolute measure of purity based on the fundamental elemental composition of the molecule and is particularly useful for detecting non-volatile and inorganic impurities. GC-FID, on the other hand, excels at separating and quantifying volatile organic impurities with high sensitivity. For a comprehensive purity assessment, especially in a drug development context, a combination of both techniques is often recommended. Elemental analysis can confirm the correct elemental composition of the bulk material, while GC-FID can provide detailed information about the presence and levels of any volatile impurities.
References
A Researcher's Guide to Investigating the Cross-Reactivity of 4-(2,6-Dichlorophenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the biological cross-reactivity of the compound 4-(2,6-Dichlorophenyl)-1-butene. In the absence of published cross-reactivity data for this specific molecule, this document outlines recommended experimental approaches, detailed protocols for key biological assays, and templates for data presentation. The methodologies described are designed to enable a thorough investigation of the compound's potential off-target effects, a critical step in early-stage drug discovery and chemical biology.
Introduction to Cross-Reactivity Studies
Cross-reactivity refers to the ability of a compound to bind to or modulate the activity of targets other than its intended primary target.[1][2][3] Understanding the cross-reactivity profile of a molecule like this compound is essential for evaluating its specificity and potential for off-target toxicities. The structural motifs of this compound—a dichlorinated phenyl ring and a butene chain—are found in various biologically active molecules, suggesting the potential for interactions with multiple protein families. For instance, compounds with a 2,6-dichlorophenyl group have been identified as potent kinase inhibitors.[4][5] Therefore, a systematic evaluation against common drug target classes is warranted.
This guide focuses on three fundamental types of in vitro assays to build a cross-reactivity profile:
-
Competitive Binding Assays: To determine if the compound competes with known ligands for binding to a panel of receptors.
-
Enzyme Inhibition Assays: To assess the compound's ability to inhibit the activity of various enzymes, particularly kinases.
-
Cell-Based Functional Assays: To measure the functional consequences of compound binding, such as receptor activation or antagonism in a cellular context.
Proposed Cross-Reactivity Screening Panels
Based on the prevalence of the dichlorophenyl and butene moieties in known bioactive compounds, the following target classes are proposed for initial cross-reactivity screening of this compound.
| Target Class | Rationale | Key Assay Type |
| Kinases | The 2,6-dichlorophenyl group is a common feature in kinase inhibitors.[4][5] | Enzyme Inhibition Assay |
| G-Protein Coupled Receptors (GPCRs) | Phenyl derivatives are prevalent in GPCR ligands. | Competitive Binding & Cell-Based Assays |
| Nuclear Receptors | Small lipophilic molecules can often interact with nuclear receptors. | Competitive Binding Assay |
| Ion Channels | Various small molecules are known to modulate ion channel activity. | Cell-Based Functional Assay |
Data Presentation: Comparative Cross-Reactivity Profile
Quantitative data from the proposed assays should be summarized to provide a clear and comparative overview of the compound's activity across different targets. The following tables serve as templates for presenting the experimental findings.
Table 1: Competitive Radioligand Binding Assay Results
| Target | Test Compound IC50 (µM) | Known Ligand | Known Ligand Kd (nM) | Test Compound Ki (µM) |
| Dopamine D1 Receptor | e.g., 15.2 | e.g., [³H]-SCH23390 | e.g., 0.5 | e.g., 10.8 |
| Adrenergic α2A Receptor | e.g., >100 | e.g., [³H]-Rauwolscine | e.g., 2.1 | e.g., >100 |
| Estrogen Receptor α | e.g., 45.7 | e.g., [³H]-Estradiol | e.g., 0.1 | e.g., 35.2 |
| ...additional targets |
IC50: Half-maximal inhibitory concentration. Kd: Equilibrium dissociation constant. Ki: Inhibitory constant.
Table 2: Enzyme Inhibition Assay Results
| Enzyme Target | Test Compound IC50 (µM) | Substrate | Substrate Km (µM) | Inhibition Type |
| Src Kinase | e.g., 5.8 | e.g., Peptide Substrate | e.g., 10 | e.g., ATP-competitive |
| p38α Kinase | e.g., >50 | e.g., Myelin Basic Protein | e.g., 5 | e.g., Not determined |
| Cyclooxygenase-2 (COX-2) | e.g., 22.1 | e.g., Arachidonic Acid | e.g., 2.5 | e.g., Non-competitive |
| ...additional enzymes |
Km: Michaelis-Menten constant.
Table 3: Cell-Based Functional Assay Results
| Target & Cell Line | Assay Type | Functional Readout | Test Compound EC50 / IC50 (µM) | Mode of Action |
| GPCR Target X in CHO-K1 | Agonist Mode (cAMP) | cAMP accumulation | e.g., >100 (EC50) | e.g., No agonism |
| GPCR Target X in CHO-K1 | Antagonist Mode (cAMP) | Inhibition of agonist response | e.g., 12.5 (IC50) | e.g., Antagonist |
| Ion Channel Y in HEK293 | Ca²⁺ Influx | Intracellular Ca²⁺ change | e.g., 8.9 (IC50) | e.g., Blocker |
| ...additional cell-based assays |
EC50: Half-maximal effective concentration.
Mandatory Visualizations
The following diagrams illustrate the workflows for the key experimental protocols recommended in this guide.
Caption: Workflow for a competitive radioligand binding assay.
Caption: General workflow for an enzyme inhibition assay.
Caption: Workflow for a cell-based GPCR antagonist assay.
Experimental Protocols
Competitive Radioligand Binding Assay Protocol
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[6][7][8][9]
Materials:
-
Receptor-expressing membranes (e.g., from commercially available cell lines or prepared in-house).
-
Radioligand specific to the target receptor.
-
Assay buffer (specific to the receptor, typically containing protease inhibitors).
-
Wash buffer.
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid and microplate scintillation counter.
-
This compound stock solution in DMSO.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate dilution of the test compound, the radioligand (at a concentration near its Kd), and the receptor membranes.
-
Total Binding Wells: Contain buffer, radioligand, and membranes (no test compound).
-
Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
Test Compound Wells: Contain buffer, radioligand, membranes, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Determine the percentage of specific binding inhibited by the test compound at each concentration.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Enzyme Inhibition Assay Protocol (Example: Kinase Assay)
This protocol determines if the test compound can inhibit the activity of an enzyme.[10][11][12][13]
Materials:
-
Purified recombinant enzyme (e.g., Src kinase).
-
Enzyme-specific substrate (e.g., a synthetic peptide).
-
Cofactor (e.g., ATP, MgCl₂).
-
Assay buffer.
-
Stop solution (e.g., EDTA).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well assay plates (low-volume, white).
-
This compound stock solution in DMSO.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup: To the wells of a 384-well plate, add the enzyme solution and the test compound dilutions.
-
100% Activity Control: Contains enzyme and buffer (no inhibitor).
-
0% Activity Control (Background): Contains buffer but no enzyme.
-
-
Pre-incubation: Gently mix and incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add a solution containing the substrate and ATP to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination & Detection: Add the stop solution, followed by the detection reagent according to the manufacturer's instructions. The detection reagent measures the amount of product formed (e.g., ADP).
-
Signal Reading: Read the plate on a luminometer or appropriate plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% activity controls.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based GPCR Functional Assay Protocol (Example: cAMP Antagonist Assay)
This assay determines if a compound can block the activation of a Gs- or Gi-coupled GPCR by a known agonist.[14][15][16]
Materials:
-
A cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293).
-
Cell culture medium and reagents.
-
A known agonist for the target GPCR.
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Stimulation buffer.
-
96- or 384-well cell culture plates (white, solid bottom).
-
This compound stock solution in DMSO.
Procedure:
-
Cell Plating: Seed the cells into the assay plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add stimulation buffer containing serial dilutions of this compound. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add the known agonist at a concentration that elicits ~80% of its maximal response (EC80).
-
Basal Control: Wells with cells and buffer only (no agonist or test compound).
-
Maximal Stimulation Control: Wells with cells and the EC80 concentration of agonist only (no test compound).
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for G-protein signaling and second messenger (cAMP) production.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the kit manufacturer's protocol.
-
Signal Reading: Read the plate using a plate reader compatible with the detection chemistry (e.g., HTRF-enabled reader).
-
Data Analysis:
-
Normalize the data, setting the basal control as 0% activity and the maximal stimulation control as 100% activity.
-
Plot the percent activity against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response (inhibitor) curve to determine the IC50 value.
-
References
- 1. bosterbio.com [bosterbio.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 4. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.libretexts.org [med.libretexts.org]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Based Activity Assays for Functional Testing - Icosagen [icosagen.com]
- 16. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: 4-(2,6-Dichlorophenyl)-1-butene and Its Precursors
A Guide for Researchers in Drug Development
In the realm of pharmaceutical research and development, a thorough understanding of the cytotoxic profiles of novel compounds and their synthetic intermediates is paramount. This guide provides a comparative analysis of the cytotoxic effects of 4-(2,6-Dichlorophenyl)-1-butene, a potential pharmacophore, and its key precursors, 2,6-dichlorobenzaldehyde and allyltrimethoxysilane. The objective is to furnish researchers, scientists, and drug development professionals with a concise yet comprehensive overview of their relative toxicities, supported by available experimental data and detailed methodologies.
Executive Summary
The comparative analysis of this compound and its precursors, 2,6-dichlorobenzaldehyde and allyltrimethoxysilane, is currently hampered by a lack of direct, publicly available cytotoxicity data for the final product and allyltrimethoxysilane. However, existing data on derivatives of 2,6-dichlorobenzaldehyde suggest that the dichlorophenyl moiety can contribute to cytotoxic effects, warranting careful consideration in drug design. This guide summarizes the available data, outlines standard experimental protocols for cytotoxicity assessment, and presents a putative signaling pathway for dichlorophenyl-containing compounds. Further empirical studies are critically needed to establish a definitive cytotoxic profile for this compound.
Data Presentation: Cytotoxicity Profiles
Due to the limited availability of direct comparative data, this section presents the known cytotoxic information for each compound individually. All concentrations are expressed in micromolar (µM).
| Compound | Cell Line | Assay | Endpoint | Result (IC50 in µM) | Citation |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile (A derivative of 2,6-dichlorobenzaldehyde) | MDA-MB-231 (Breast Cancer) | XTT | Cell Viability | 10.7 | [1] |
| A549 (Lung Cancer) | XTT | Cell Viability | 7.7 | [1] | |
| MIA PaCa-2 (Pancreatic Cancer) | XTT | Cell Viability | 7.3 | [1] | |
| 2,6-dichlorobenzaldehyde | - | - | - | No direct IC50 data found in the public domain. | - |
| This compound | - | - | - | No direct IC50 data found in the public domain. | - |
| Allyltrimethoxysilane | - | - | - | No direct IC50 data found in the public domain. Classified as a skin, eye, and respiratory irritant. | [2] |
Note: The data for the 2,6-dichlorobenzaldehyde derivative is provided to offer a preliminary indication of the potential cytotoxicity associated with the dichlorophenyl structural motif. The lack of direct data for the parent aldehyde and the final butene product underscores a significant data gap.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the lysis control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualizations
Logical Workflow for Cytotoxicity Assessment
References
A Comparative Guide to Synthetic Building Blocks: 4-(2,6-Dichlorophenyl)-1-butene versus 2-(2,6-Dichlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical agents, the selection of appropriate building blocks is a critical decision that influences the efficiency, scalability, and overall cost of the synthetic route. This guide provides a comparative analysis of two building blocks for the introduction of the 2-(2,6-dichlorophenyl)ethyl moiety: the commercially available but less documented 4-(2,6-Dichlorophenyl)-1-butene , and the widely used 2-(2,6-Dichlorophenyl)acetic acid . The comparison is framed within the context of synthesizing a key amide intermediate, a common step in the production of pharmacologically active molecules such as the dopamine D1 receptor positive allosteric modulator, LY3154207.[1][2][3]
Section 1: Overview of the Building Blocks
This compound is a terminal alkene functionalized with a 2,6-dichlorophenyl group. Its terminal double bond offers a versatile handle for various chemical transformations, including oxidation, hydroboration-oxidation, and cross-coupling reactions.
2-(2,6-Dichlorophenyl)acetic acid is a carboxylic acid derivative that is a well-established precursor in pharmaceutical synthesis. Its carboxylic acid group allows for straightforward amide bond formation through various coupling protocols.
Section 2: Comparative Synthetic Performance
To provide a practical comparison, we will evaluate the performance of each building block in the context of forming an amide bond with a generic primary amine (R-NH₂), a key step in the synthesis of many pharmaceutical compounds.
Route 1: Utilizing this compound
A plausible synthetic route starting from this compound involves a two-step sequence:
-
Oxidation: Wacker-Tsuji oxidation of the terminal alkene to the corresponding methyl ketone, followed by a subsequent oxidation or, more directly, a selective oxidation to the aldehyde, 2-(2,6-Dichlorophenyl)acetaldehyde.
-
Reductive Amination: The resulting aldehyde can then undergo reductive amination with a primary amine to form the desired secondary amine, which can be acylated in a subsequent step, or directly used in other transformations. Alternatively, the aldehyde can be oxidized to the carboxylic acid and then coupled. A more direct approach from the aldehyde would be direct reductive amination.
For the purpose of this comparison, we will consider the Wacker oxidation to the aldehyde, followed by a reductive amination to form the final amide.
Route 2: Utilizing 2-(2,6-Dichlorophenyl)acetic acid
This is a more direct, one-step approach involving the direct coupling of the carboxylic acid with a primary amine using standard amide coupling reagents.
Data Presentation: A Comparative Summary
The following table summarizes the key performance indicators for each synthetic route.
| Feature | Route 1: this compound | Route 2: 2-(2,6-Dichlorophenyl)acetic acid |
| Number of Steps | 2 (Oxidation + Reductive Amination/Coupling) | 1 (Amide Coupling) |
| Key Intermediates | 2-(2,6-Dichlorophenyl)acetaldehyde | Acyl chloride/activated ester |
| Typical Reagents | Oxidation: PdCl₂, CuCl, O₂ (Wacker-Tsuji) Reductive Amination: NaBH(OAc)₃ | Amide Coupling: HATU, DIPEA or EDC, HOBt, DMAP |
| Reported/Expected Yield | Oxidation: 60-80% (estimated for similar substrates) Reductive Amination: 70-90% | Amide Coupling: 80-95%[4][5][6] |
| Overall Yield (approx.) | 42-72% | 80-95% |
| Scalability | Wacker oxidation can be challenging to scale. | Amide coupling is a well-established and scalable process. |
| Substrate Compatibility | Wacker oxidation is sensitive to certain functional groups. | Amide coupling has a broad substrate scope. |
| Cost of Building Block | High | Moderate |
Section 3: Experimental Protocols
Protocol for Route 1: From this compound
Step A: Wacker-Tsuji Oxidation to 2-(2,6-Dichlorophenyl)acetaldehyde (Representative Protocol)[7][8]
-
To a solution of this compound (1.0 equiv) in a mixture of DMF and water (7:1), add PdCl₂ (0.1 equiv) and CuCl (1.0 equiv).
-
Stir the mixture under an oxygen atmosphere (balloon) at room temperature for 24 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2,6-dichlorophenyl)acetaldehyde.
Step B: Reductive Amination
-
To a solution of 2-(2,6-dichlorophenyl)acetaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in dichloromethane, add sodium triacetoxyborohydride (1.5 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired secondary amine.
Protocol for Route 2: From 2-(2,6-Dichlorophenyl)acetic acid
Amide Coupling using HATU (Representative Protocol)[6]
-
To a stirred solution of 2-(2,6-dichlorophenyl)acetic acid (1.0 equiv) in THF at 0 °C, add HATU (1.3 equiv).
-
After 10 minutes, add the primary amine (1.2 equiv) followed by diisopropylethylamine (DIPEA) (3.0 equiv).
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
Section 4: Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for both routes.
Figure 1: Comparative synthetic workflows.
The following diagram illustrates the logical relationship of incorporating the 2-(2,6-dichlorophenyl)acetyl moiety into a complex, pharmacologically active molecule, exemplified by a precursor to LY3154207.
Figure 2: Incorporation into a bioactive scaffold.
Section 5: Conclusion and Recommendations
Based on this comparative analysis, 2-(2,6-Dichlorophenyl)acetic acid presents a more efficient and direct route for the synthesis of the target amide intermediate. The single-step, high-yielding amide coupling reaction is well-documented, scalable, and demonstrates broad functional group tolerance.
While This compound offers a potentially viable alternative, its synthetic utility is hampered by a multi-step sequence with likely lower overall yields and potential challenges in scalability and substrate compatibility associated with the Wacker oxidation. The higher cost of this building block further diminishes its attractiveness for large-scale synthesis.
Recommendation: For the efficient and scalable synthesis of molecules requiring the 2-(2,6-dichlorophenyl)acetyl moiety, 2-(2,6-Dichlorophenyl)acetic acid is the recommended building block due to its superior performance in terms of reaction efficiency, simplicity, and cost-effectiveness. The use of this compound may be considered in specific cases where the unique reactivity of the terminal alkene is required for other transformations within a broader synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wacker-Tsuji Oxidation [organic-chemistry.org]
Determining the Absolute Configuration of 4-(2,6-Dichlorophenyl)-1-butene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comparative overview of key analytical techniques for confirming the absolute stereochemistry of 4-(2,6-dichlorophenyl)-1-butene derivatives and analogous chiral compounds.
The unambiguous assignment of the (R) or (S) configuration to a stereocenter is paramount in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This document outlines three powerful, yet distinct, methodologies for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). Each method is presented with its underlying principles, a summary of comparative data from analogous compounds, and detailed experimental protocols.
Comparative Analysis of Techniques
The selection of an appropriate method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of suitable crystals. The following table summarizes key performance indicators for each technique, using data from representative chiral molecules to illustrate their application.
| Technique | Sample Requirements | Key Parameter(s) | Typical Confidence Level | Notes |
| X-ray Crystallography | Single crystal of high quality | Flack Parameter | >99% | Provides the definitive 3D structure. The presence of the chlorine atoms in the target molecule enhances the anomalous scattering signal, improving the accuracy of the absolute configuration assignment.[1][2] |
| Vibrational Circular Dichroism (VCD) | Solution (e.g., in CDCl₃) or neat liquid/oil | Comparison of experimental and calculated spectra (sign and intensity of VCD bands) | High | Does not require crystallization.[3][4] The absolute configuration is determined by matching the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using Density Functional Theory (DFT).[3][4] |
| Electronic Circular Dichroism (ECD) | Solution, requires a chromophore | Cotton effects (sign and intensity of ECD bands) | Moderate to High | Relies on the differential absorption of circularly polarized light by chromophores near the stereocenter.[5][6] The accuracy can be lower for conformationally flexible molecules.[5][6] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are generalized and may require optimization for specific this compound derivatives.
X-ray Crystallography
Single-crystal X-ray diffraction is considered the "gold standard" for determining absolute configuration as it provides a direct visualization of the atomic arrangement in the crystalline state.[7] The presence of heavier atoms like chlorine in the target molecule is advantageous as it enhances the anomalous dispersion effect, leading to a more reliable determination.[3]
Protocol:
-
Crystal Growth: Grow single crystals of the enantiomerically pure this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically using Cu Kα or Mo Kα radiation. It is crucial to collect a complete dataset with good redundancy.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the positions of the atoms. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4] It is a powerful technique for determining the absolute configuration of molecules in solution and does not require crystallization.[3]
Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative in a suitable solvent (e.g., deuterated chloroform, CDCl₃) at a concentration of approximately 0.1 M.[3]
-
VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.[3]
-
Computational Modeling:
-
Perform a conformational search for the molecule to identify all low-energy conformers.
-
For each conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[3]
-
Calculate the VCD and IR spectra for each conformer.
-
-
Spectral Comparison: Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers. Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good match in the sign and relative intensity of the VCD bands allows for an unambiguous assignment of the absolute configuration.[3][4]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[5] This technique is particularly useful for molecules containing chromophores, as the electronic transitions of the chromophore are sensitive to the chiral environment. The dichlorophenyl group in the target molecule can serve as a suitable chromophore.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure this compound derivative in a transparent solvent (e.g., methanol, acetonitrile).
-
ECD Spectrum Acquisition: Record the ECD and UV-Vis spectra of the solution over a suitable wavelength range (typically 200-400 nm).
-
Computational Modeling:
-
Spectral Comparison: Generate a Boltzmann-averaged calculated ECD spectrum. Compare the experimental ECD spectrum with the calculated spectra for both the (R) and (S) enantiomers. The correlation of the Cotton effects (positive and negative peaks) between the experimental and calculated spectra allows for the determination of the absolute configuration.[9]
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. biotools.us [biotools.us]
- 5. Determination of absolute configuration using density functional theory calculations of optical rotation and electronic circular dichroism: chiral alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(2,6-Dichlorophenyl)-1-butene: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of 4-(2,6-Dichlorophenyl)-1-butene and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]
Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental principle of laboratory safety and is crucial for cost-effective and compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. This container should be made of a material compatible with halogenated organic compounds.
-
Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" stream.[2][5] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams such as strong acids, bases, or oxidizers.[6]
Labeling and Storage
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.
-
Content Identification: The waste container must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[2][4]
-
Hazard Symbols: Affix appropriate hazard pictograms to the container, which, based on similar compounds, would likely include symbols for flammability, health hazard (carcinogen), and environmental hazard.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.[4] Ensure the container is kept closed except when adding waste.
Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Professional Disposal: The EHS department will coordinate with a certified hazardous waste management company for the transportation and ultimate disposal of the chemical. The standard and most environmentally sound method for the disposal of chlorinated aromatic hydrocarbons is high-temperature incineration.[3] This process ensures the complete destruction of the compound, preventing its release into the environment.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key information based on available data for similar compounds and general laboratory waste guidelines.
| Parameter | Guideline/Value | Source/Rationale |
| Waste Category | Halogenated Organic Waste | Based on chemical structure |
| Primary Hazards | Flammable, Suspected Carcinogen, Irritant, Toxic to Aquatic Life | Inferred from similar compounds[1][2][3] |
| PPE Requirement | Chemical-resistant gloves, safety goggles, lab coat | Standard laboratory practice |
| Handling Area | Chemical Fume Hood | To minimize inhalation risk[4][5] |
| Waste Container | Compatible, leak-proof, clearly labeled | Regulatory compliance |
| Disposal Method | High-Temperature Incineration | Best practice for chlorinated hydrocarbons[3] |
Experimental Workflow for Disposal
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Disposal workflow for halogenated chemical waste.
References
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. otago.ac.nz [otago.ac.nz]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 4-(2,6-Dichlorophenyl)-1-butene
Essential Safety and Handling Guide for 4-(2,6-Dichlorophenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling this compound, a halogenated aromatic compound intended for laboratory use only. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar chemicals, including 4-(3,4-Dichlorophenyl)-1-butene and other dichlorophenyl derivatives. These procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Chemical-resistant gloves (Nitrile, Neoprene) - Safety glasses with side shields or chemical splash goggles | Protects against potential contamination on external packaging. |
| Weighing and Aliquoting (in a fume hood) | - Chemical-resistant gloves (Nitrile, Neoprene) - Lab coat or chemical-resistant apron - Chemical splash goggles or a face shield | Minimizes skin and eye contact with the neat compound. A fume hood is essential to control inhalation exposure. |
| Conducting Reactions (in a fume hood) | - Chemical-resistant gloves (Nitrile, Neoprene) - Lab coat or chemical-resistant gown - Chemical splash goggles and a face shield | Provides comprehensive protection during active handling and potential for splashes. |
| Spill Cleanup | - Double-gloving with chemical-resistant gloves - Chemical-resistant coveralls or gown - Chemical splash goggles and a face shield - Air-purifying respirator with organic vapor cartridges | Enhanced protection is necessary when dealing with a concentrated release of the material.[3][4][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step plans provide guidance from receipt to disposal.
Experimental Workflow: Safe Handling Protocol
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
